Product packaging for AG-490(Cat. No.:CAS No. 134036-52-5)

AG-490

Cat. No.: B1141863
CAS No.: 134036-52-5
M. Wt: 308.3 g/mol
InChI Key: ZZQHNBGRWRQWFI-UHFFFAOYSA-N
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Description

Historical Context of AG-490 Discovery and Initial Characterization in Tyrosine Kinase Inhibition Research

The discovery of this compound is rooted in the broader effort to identify inhibitors of protein tyrosine kinases, which gained momentum following the recognition of their crucial roles in cellular signaling and disease. This compound belongs to the tyrphostin family, a class of synthetic molecules designed as potential inhibitors of PTKs. Initial research characterized this compound as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. guidetopharmacology.orgguidetomalariapharmacology.org Early studies demonstrated its ability to block EGF-dependent cell proliferation. pnas.org

Subsequently, this compound was also found to inhibit other tyrosine kinases, including ErbB2 (HER2). tocris.comstemcell.com A significant development in the history of this compound was its identification as an inhibitor of Janus kinase 2 (JAK2). pnas.orgstemcell.comnih.govannualreviews.org Notably, this compound was recognized as the first JAK2 inhibitor to be developed. nih.govannualreviews.org This discovery was particularly impactful as JAK2 plays a central role in signaling pathways activated by various cytokines and growth factors, and its dysregulation is linked to hematological malignancies and other conditions. nih.govannualreviews.org

Overview of this compound as a Key Chemical Probe in Cellular Signaling Investigations

Due to its inhibitory activity against multiple tyrosine kinases, including EGFR, ErbB2, JAK2, JAK3, and STAT5a/b, this compound has been widely utilized as a chemical probe to investigate the involvement of these kinases in diverse cellular processes. tocris.comstemcell.comselleck.co.jpsigmaaldrich.com Researchers have employed this compound to study cell proliferation, apoptosis, differentiation, and inflammatory responses in various cell lines and experimental models. pnas.orgtocris.comstemcell.comresearchgate.netapexbt.comnih.govresearchgate.netnih.govmdpi.comspandidos-publications.com

Studies have shown that this compound can inhibit downstream signaling components activated by these kinases, such as STAT3, ERK, and Akt, providing insights into the cascades initiated by tyrosine phosphorylation. selleck.co.jpresearchgate.netapexbt.comnih.gov For instance, this compound has been used to demonstrate the involvement of JAK2/STAT3 signaling in the proliferation and apoptosis of leukemia cells and keloid fibroblasts. researchgate.netnih.govresearchgate.netspandidos-publications.com It has also been applied in studies of cerebral ischemia to explore the roles of JAK/STAT pathways in neuronal protection and inflammation. nih.govmdpi.com

While initially characterized by its kinase inhibitory activity, some research suggests that the cellular effects of this compound, particularly those observed with its derivatives, might involve mechanisms beyond direct kinase domain inhibition, such as modulating deubiquitinating enzymes. researchgate.net This highlights the complexity of its action and its value as a tool for unraveling intricate signaling networks.

The use of this compound as a chemical probe has generated a wealth of data regarding the roles of specific tyrosine kinases in various biological contexts. While its multi-target profile necessitates careful interpretation of results, it has undeniably served as a foundational tool in the study of tyrosine kinase signaling and has paved the way for the development of more selective inhibitors.

Summary of this compound Inhibition Profile (Selected Targets)

Target KinaseReported IC₅₀ (µM)Context (Cell-free/Cellular)Source
EGFR0.1 - 2Cell-free, Cellular tocris.comstemcell.comselleck.co.jpsigmaaldrich.com
ErbB2 (HER2)3.5 - 13.5Cellular, Cell-free tocris.comstemcell.comselleck.co.jp
JAK211Cellular stemcell.com
JAK2>125Enzyme assay ashpublications.org
JAK312 - >80Cellular, Enzyme assay stemcell.comashpublications.org
STAT5a/b12Cellular stemcell.com

Note: IC₅₀ values can vary depending on the experimental system, cell type, and specific assay conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O3 B1141863 AG-490 CAS No. 134036-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134036-52-5

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

InChI

InChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23)

InChI Key

ZZQHNBGRWRQWFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Synonyms

2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide;  Tyrphostin B 42; 

Origin of Product

United States

Molecular Mechanisms of Action of Ag 490

Direct Kinase Inhibition

AG-490 exerts its effects by directly inhibiting the enzymatic activity of certain tyrosine kinases. This inhibition is often competitive at the ATP-binding site of the kinase. scbt.comresearchgate.net

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Activity

Here is a summary of reported IC₅₀ values for this compound against EGFR:

TargetIC₅₀ (μM)Assay TypeSource
EGFR0.1Cell-free apexbt.comselleckchem.com
EGFR2Not specified rndsystems.comadooq.comcellsignal.com
EGFR0.1Cell-free stemcell.com

Inhibition of Janus Kinase 2 (JAK2) Activity

This compound is a known inhibitor of Janus Kinase 2 (JAK2). apexbt.comresearchgate.netstemcell.comtocris.comsigmaaldrich.comrndsystems.comspandidos-publications.comsigmaaldrich.comadooq.comcellsignal.comijmrhs.comnih.govresearchgate.netnih.govabcam.comashpublications.orgnih.gov It inhibits the phosphorylation of JAK2. ijmrhs.com While initially considered a JAK2-specific inhibitor, further research has shown it also targets other kinases. aai.orgnih.gov Reported IC₅₀ values for this compound against JAK2 vary. Some sources indicate an IC₅₀ of approximately 10 μM. apexbt.comstemcell.comcellsignal.comabcam.com Another study reported an IC₅₀ of 11 μM. stemcell.com However, one study considered this compound inactive in JAK2 enzyme assays with an IC₅₀ >125 μM, suggesting that its potency and selectivity for JAK2 may be debated and dependent on the experimental context. ashpublications.org this compound has been shown to inhibit hyperactive JAK2 in certain leukemia cells and cytokine-induced activation of JAK2 in eosinophils. apexbt.com It can also suppress LPS-induced iNOS expression through the inhibition of JAK2 mediated pathways. ijmrhs.com

Here is a summary of reported IC₅₀ values for this compound against JAK2:

TargetIC₅₀ (μM)Source
JAK2~10 apexbt.comstemcell.comcellsignal.comabcam.com
JAK211 stemcell.com
JAK2>125 ashpublications.org

Inhibition of Janus Kinase 3 (JAK3) Activity

This compound also demonstrates inhibitory activity against Janus Kinase 3 (JAK3). apexbt.comaai.orgresearchgate.nettocris.comsigmaaldrich.comrndsystems.comcellsignal.comijmrhs.comnih.govabcam.comnih.govnih.govaai.orgmedchemexpress.com It has been shown to block JAK3 activation and autokinase activity. aai.orgsigmaaldrich.comnih.gov this compound potently suppresses IL-2-induced T cell proliferation, a process that is not solely dependent on JAK2 but involves JAK3 signaling. aai.orgnih.gov Reported IC₅₀ values for this compound against JAK3 include 12 μM, approximately 20 μM, and 25 μM. stemcell.comcellsignal.comabcam.com Molecular docking studies suggest this compound binds at the ATP-binding cleft of JAK3 with a favorable binding score. researchgate.net

Here is a summary of reported IC₅₀ values for this compound against JAK3:

TargetIC₅₀ (μM)Source
JAK312 stemcell.com
JAK3~20 cellsignal.com
JAK325 abcam.com

Inhibition of HER2 Tyrosine Kinase Activity

This compound has been reported to inhibit HER2 (ErbB2) tyrosine kinase activity. apexbt.comstemcell.comtocris.comrndsystems.comadooq.com Reported IC₅₀ values for this compound against ErbB2 are 13.5 μM. apexbt.comstemcell.comtocris.comrndsystems.comadooq.comcellsignal.com Studies suggest that this compound can partially reduce leptin-induced HER2 phosphorylation. nih.gov

Here is a summary of reported IC₅₀ values for this compound against HER2:

TargetIC₅₀ (μM)Source
HER213.5 apexbt.comstemcell.comtocris.comrndsystems.comadooq.comcellsignal.com

Selectivity Profile Relative to Other Protein Tyrosine Kinases (e.g., LCK, LYN, BTK, SYK, SRC, JAK1, Tyk2)

While this compound inhibits multiple kinases, it has also demonstrated a degree of selectivity. Several studies indicate that this compound does not inhibit lymphocytic tyrosine kinases such as LCK, LYN, BTK, SYK, or SRC. apexbt.comaai.orgstemcell.comselleckchem.comadooq.comcellsignal.comfishersci.pt Regarding other JAK family members, some sources suggest this compound has no activity against JAK1 and Tyk2. cellsignal.com However, other research indicates that this compound can inhibit JAK1 to a lesser extent. researchgate.net One study reported this compound as inactive on JAK1 and Tyk2 in enzyme assays with IC₅₀ values >125 μM and >80 μM, respectively. ashpublications.org This suggests that while this compound is not a broad-spectrum kinase inhibitor, its selectivity profile, particularly within the JAK family, can vary depending on the specific experimental conditions and assay methods used. ashpublications.orgucsf.eduresearchgate.net

Downstream Signaling Pathway Modulation

The inhibition of tyrosine kinases by this compound leads to the modulation of several downstream signaling pathways. A key pathway affected is the JAK-STAT pathway, as this compound inhibits the phosphorylation of STAT proteins, including STAT1, STAT3, STAT5a, and STAT5b. apexbt.comaai.orgresearchgate.netsigmaaldrich.comspandidos-publications.comsigmaaldrich.comnih.govnih.govabcam.comnih.govnih.govaai.orgplos.org This inhibition prevents their dimerization and translocation to the nucleus, thereby altering gene expression. researchgate.netabcam.com

This compound has been shown to block STAT3 activation and phosphorylation. aai.orgsigmaaldrich.comspandidos-publications.comsigmaaldrich.comnih.govnih.govmedchemexpress.com It can decrease the phosphorylation of STAT3 by selectively inactivating JAK2 in some contexts. spandidos-publications.comnih.gov this compound reduces IL-2-induced DNA binding by STAT5a/5b, STAT1, and STAT3. apexbt.com Specifically, it reduced binding by 78% for STAT5a/5b and 65% for STAT1 and STAT3 in one study. aai.org

Inhibition of JAK3 by this compound also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways, as measured by the reduced phosphorylation of Shc and extracellular signal-regulated kinase 1 and 2 (ERK1/2). aai.orgnih.govaai.org this compound can also inhibit JNK phosphorylation, which is involved in AP-1 activation. ijmrhs.com Furthermore, this compound can affect the PI3K-AKT pathway, which is downstream of JAKs. abcam.com

The modulation of these downstream pathways contributes to various cellular effects observed with this compound treatment, including effects on cell proliferation, apoptosis, and the expression of specific genes like iNOS and cyclin D1. spandidos-publications.comijmrhs.comnih.gov

Regulation of Signal Transducers and Activators of Transcription (STAT) Pathways

This compound significantly impacts the activity of STAT proteins, which are critical transcription factors involved in various cellular processes, including proliferation, differentiation, and apoptosis. aai.orgnih.gov

Inhibition of STAT3 Phosphorylation and Activation

This compound has been shown to inhibit the phosphorylation and subsequent activation of STAT3. This inhibition can occur through various mechanisms depending on the cellular context. In some instances, this compound directly inhibits JAK2, an upstream kinase that phosphorylates STAT3. spandidos-publications.comnih.govnih.gov Studies have demonstrated that this compound suppresses tyrosine phosphorylation of STAT3, which is essential for its dimerization, nuclear translocation, and gene transcription. aai.orgresearchgate.netkoreamed.org For example, this compound at a concentration of 50 µM suppressed tyrosine phosphorylation of STAT3 induced by IL-6 in a time-dependent manner without affecting total STAT3 protein levels. researchgate.netkoreamed.orgnih.gov Another proposed mechanism involves the downregulation of gp130, a common receptor subunit for IL-6 family cytokines that activates the JAK/STAT3 pathway. koreamed.orgnih.gov this compound treatment has been shown to reduce gp130 protein levels, likely by inhibiting its translation, thereby reducing the cell's responsiveness to IL-6 and subsequent STAT3 activation. koreamed.orgnih.gov this compound has been reported to decrease STAT3 DNA binding activity. apexbt.comnih.gov

Inhibition of STAT5a/b Phosphorylation and Activation

This compound also inhibits the phosphorylation and activation of STAT5a and STAT5b. apexbt.comstemcell.comaai.orgnih.gov This effect is often linked to its inhibition of JAK3, an upstream kinase that phosphorylates STAT5a/b, particularly in the context of IL-2 signaling in T cells. stemcell.comaai.orgnih.govaai.orgnih.gov Inhibition of JAK3 by this compound leads to a loss in STAT5a/b tyrosine phosphorylation and DNA binding activity. aai.orgnih.govaai.orgnih.gov Studies have reported IC50 values for this compound's inhibition of IL-2-modulated phosphorylation of STAT5a and STAT5b ranging from 50 µM to 70 µM. apexbt.com this compound has been shown to reduce IL-2-induced DNA binding by STAT5a/5b. apexbt.com

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., Shc/Ras/Raf/ERK1/2)

This compound influences the activity of MAPK cascades, including the Shc/Ras/Raf/ERK1/2 pathway. tocris.comaai.orgabmole.comrndsystems.comnih.govnih.gov Inhibition of upstream kinases, such as JAK3, by this compound can compromise the activation of this cascade, as measured by the phosphorylation of key components like Shc and ERK1/2. aai.orgnih.gov this compound has been shown to inhibit Shc and ERK1/2 phosphorylation in a dose-dependent manner. aai.org While this compound is often associated with inhibiting growth factor-induced MAPK activation, some studies have reported that this compound can also activate ERK in certain cancer cell lines after short-term treatment, although this activation may be unrelated to its growth inhibitory effects. iiarjournals.org The precise mechanisms by which this compound modulates MAPK signaling can vary depending on the cell type and stimuli. ahajournals.org

Modulation of Activating Protein-1 (AP-1) Signaling

This compound has been shown to modulate the activity of Activating Protein-1 (AP-1), a transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis. tocris.comaai.orgabmole.comrndsystems.comnih.gov this compound can inhibit the DNA binding activity of AP-1. aai.orgnih.gov This inhibition may be linked to its effects on upstream signaling pathways, such as the JAK/MAPK cascade. aai.orgnih.gov Studies have shown that this compound can reduce both basal and cytokine-induced AP-1 DNA binding. aai.org

Crosstalk with PI3K/Akt and Nuclear Factor-kappa B (NF-κB) Signaling

This compound has been observed to influence the PI3K/Akt and NF-κB signaling pathways, and there is evidence of crosstalk between these pathways and those targeted by this compound, such as JAK/STAT. apexbt.comabmole.comtargetmol.comnih.govaacrjournals.orgaacrjournals.orgscispace.comresearchgate.netresearchgate.netmdpi.com this compound can inhibit Akt phosphorylation and NF-κB activation. abmole.comtargetmol.comaacrjournals.orgaacrjournals.org Inhibition of STAT3 by this compound has been shown to reduce the DNA binding activity of NF-κB in some cell types. nih.govaacrjournals.org This suggests a complex interplay where this compound's effects on one pathway can influence the activity of others. nih.govaacrjournals.orgresearchgate.net

Influence on Glycogen Synthase Kinase-3 Beta (GSK-3β) and c-Myc Expression

This compound can modulate the activity of Glycogen Synthase Kinase-3 Beta (GSK-3β) and the expression of the oncogene c-Myc. apexbt.comabmole.comtargetmol.comaacrjournals.orgaacrjournals.org this compound has been shown to cause the activation of GSK-3β. abmole.comtargetmol.comaacrjournals.orgaacrjournals.org Activated GSK-3β can lead to the reduction of c-Myc levels. abmole.comtargetmol.comaacrjournals.orgaacrjournals.org This suggests that this compound's effects on GSK-3β contribute to its impact on c-Myc expression, which is often dysregulated in various diseases, including cancer. aacrjournals.orgaacrjournals.orgresearchgate.net

Effects on Protein Translation and Receptor Expression

Downregulation of gp130 Protein Translation

This compound, a tyrphostin tyrosine kinase inhibitor, has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway through a novel mechanism involving the downregulation of gp130 protein. nih.govkoreamed.orgnih.govkoreascience.kr While this compound is widely recognized for its inhibitory effects on JAK2, research indicates that its impact on gp130 levels occurs independently of JAK2 inhibition, particularly at higher concentrations. nih.gov

Studies have demonstrated that this compound treatment leads to a dose- and time-dependent reduction in both intracellular and membrane-bound gp130 protein levels. nih.govkoreamed.org This downregulation is observable within three hours of exposure to this compound at a concentration of 50 µM. nih.govkoreamed.org This rapid decrease in gp130 protein mirrors the timeline observed for this compound's inhibition of IL-6-induced STAT3 phosphorylation. nih.gov Importantly, the levels of other proteins such as JAK2, STAT3, beta-tubulin, and the membrane protein Unc5b remain stable under these conditions, suggesting a specific effect on gp130. nih.gov

Further investigation into the mechanism of gp130 downregulation by this compound has revealed that it is not due to enhanced degradation of the gp130 protein or inhibition of its mRNA transcription. nih.govkoreamed.orgnih.govkoreascience.kr Experiments examining gp130 mRNA levels after this compound treatment showed no significant alteration, indicating a post-transcriptional regulatory mechanism. nih.govkoreamed.org Evidence suggests that the downregulation most likely occurs through the inhibition of gp130 protein translation, potentially linked to the phosphorylation of eukaryotic initiation factor-2α (eIF2α). nih.govkoreamed.orgnih.govkoreascience.kr

The inhibition of gp130 protein synthesis by this compound results in an immediate loss of mature gp130 from the cell membrane. nih.govkoreamed.orgnih.govkoreascience.kr This is attributed to the relatively short half-life of gp130. nih.govkoreamed.orgnih.govkoreascience.krresearchgate.net The subsequent reduction in membrane-bound gp130 leads to a diminished cellular response to IL-6, thereby contributing to the reduction in STAT3 activation. nih.govkoreamed.orgnih.govkoreascience.kr This mechanism represents a distinct pathway by which this compound interferes with STAT3 signaling, in addition to its known effects on JAK2. nih.govkoreamed.orgnih.govkoreascience.kr

Research using techniques such as Western blot analysis has provided quantitative data on the reduction of gp130 protein levels following this compound treatment. koreamed.org For instance, studies in RT4 cells treated with 50 µM this compound show a clear decrease in gp130 protein over time compared to untreated cells or cells treated with other inhibitors like AG1478. koreamed.org The quantitative analysis of Western blot results confirms the dose-dependent nature of this downregulation. koreamed.org

The specific downregulation of gp130 by this compound highlights a potential mechanism for desensitizing cells to IL-6 signaling by reducing the availability of the signal-transducing receptor subunit. nih.gov This finding underscores the complexity of this compound's molecular actions and its ability to impact the JAK/STAT3 pathway at multiple levels. nih.govkoreamed.orgnih.govkoreascience.kr

Here is a representative data visualization based on findings regarding this compound's effect on gp130 protein levels:

Treatment GroupThis compound Concentration (µM)Treatment Duration (hours)Relative gp130 Protein Level
Control001.0
This compound503~0.6 - 0.8
This compound506~0.4 - 0.6
This compound5012~0.2 - 0.4
AG14785012~1.0

Preclinical Investigations of Cellular and Systemic Processes Modulated by Ag 490

Regulation of Cell Proliferation and Programmed Cell Death

Preclinical studies have demonstrated that AG-490 significantly influences the balance between cell proliferation and programmed cell death across various cell types, particularly in the context of cancer.

Inhibition of Cell Proliferation in Diverse Cancer Cell Lines

This compound has shown the capacity to inhibit cell proliferation in a wide array of cancer cell lines. Studies have reported its effectiveness in suppressing the growth of human breast cancer cells, including MDA-MB-231 cells, in a dose-dependent manner. nih.govwikidata.org The half maximal inhibitory concentration (IC50) of this compound in MDA-MB-231 cells was determined to be 28.327 µM. nih.govwikidata.org

In lung cancer, this compound suppressed the proliferation of A549 lung carcinoma and NCI-H292 cells. Current time information in PF.fishersci.ca Melanoma cell lines, such as A375, also exhibited reduced proliferation upon treatment with this compound. Current time information in PF. Colorectal cancer cell lines, including LS174T and HT-29, showed inhibited growth in response to this compound. fishersci.ca Furthermore, this compound inhibited the proliferation of cervical carcinoma cell lines. nih.gov

In malignant human glioma cell lines, this compound inhibited proliferation in a dose- and time-dependent manner. fishersci.ca The sensitivity, as assessed by the IC50, varied among different glioma lines, ranging from 55 µM in T98G cells to 240 µM in LN18 cells after 72 hours of treatment. fishersci.ca Other tested glioma lines included U87 (IC50 190 µM), A172 (IC50 76 µM), LNZ308 (IC50 130 µM), and LNZ428 (IC50 120 µM). fishersci.ca this compound also suppressed the proliferation of myeloma cell lines. Current time information in PF.nih.gov

The antiproliferative effect of this compound is often linked to its inhibition of key signaling pathways that regulate cell cycle progression, such as the JAK/STAT pathway. Current time information in PF.nih.gov

Here is a summary of this compound's effect on cell proliferation in various cancer cell lines:

Cell LineCancer TypeEffect on ProliferationKey Findings / IC50 Values (if available)Citations
MDA-MB-231Breast CancerInhibitedDose-dependent inhibition, IC50: 28.327 µM nih.govwikidata.org
A549Lung CarcinomaSuppressed Current time information in PF.
NCI-H292Lung CancerInhibited fishersci.ca
A375MelanomaSuppressed Current time information in PF.
LS174TColorectal CancerInhibited fishersci.ca
HT-29Colorectal CancerInhibited fishersci.ca
Cervical CarcinomaCervical CancerInhibited nih.gov
U87GliomaInhibitedDose- and time-dependent, IC50: 190 µM (72h) fishersci.ca
T98GGliomaInhibitedDose- and time-dependent, IC50: 55 µM (72h) fishersci.ca
A172GliomaInhibitedDose- and time-dependent, IC50: 76 µM (72h) fishersci.ca
LN18GliomaInhibitedDose- and time-dependent, IC50: 240 µM (72h) fishersci.ca
LNZ308GliomaInhibitedDose- and time-dependent, IC50: 130 µM (72h) fishersci.ca
LNZ428GliomaInhibitedDose- and time-dependent, IC50: 120 µM (72h) fishersci.ca
Myeloma cellsMyelomaSuppressed Current time information in PF.nih.gov

Induction of Apoptosis in Various Cellular Models

This compound has been shown to induce apoptosis in several cellular models, particularly in certain cancer cell types. It was found to induce programmed cell death in acute lymphoblastic leukemia (ALL) pre-B cells by inhibiting JAK2. nih.govresearchgate.net this compound also induced apoptosis in IL-6-dependent myeloma cell lines. Current time information in PF. In cutaneous T-cell lymphoma (CTCL), this compound induced apoptosis in Sézary cells and down-regulated the expression of the IL-2 receptor. citeab.com

In glioma cells, this compound's effect on apoptosis can be p53-dependent. fishersci.ca While this compound alone might not induce significant apoptosis in some glioma lines, it can potentiate the cytotoxic activity and induce a substantial sub-G1 (apoptotic) fraction when combined with agents like UCN-01 in p53 defective cells. fishersci.ca Conversely, this compound induced BAD phosphorylation and suppressed UCN-01-induced apoptosis in p53 wild-type cells. fishersci.ca

Interestingly, this compound has also demonstrated anti-apoptotic activity in non-cancerous disease models. In a rat model of cerebral ischemia/reperfusion injury, this compound exhibited antiapoptotic activity in cultured neurons by reducing the phosphorylation of JAK2, JAK3, and STAT3. fishersci.ca Similarly, in an in vitro model of osteoarthritis, this compound suppressed leptin-induced chondrocyte apoptosis and increased cell viability. fishersci.ca

Mechanisms of Cell Cycle Arrest (e.g., G1 phase, S phase)

This compound has been reported to induce cell cycle arrest, preventing cells from progressing through the cell cycle and thus inhibiting proliferation. The specific phase of arrest can vary depending on the cell type.

In keloid fibroblasts (HKFs), this compound primarily induced cell cycle arrest at the G1 phase. uni.lu This was associated with a significant decrease in the mRNA expression levels of cyclin D1, a key regulator of the G1/S transition. Current time information in PF.uni.lu

Studies in BALB/c-3T3 cells showed that this compound repressed G0-G1 traverse. nih.gov While it did not alter the induction of cyclin D1 protein, it inhibited cyclin D1- and cyclin D3-associated kinase activity. nih.gov This suggests that this compound inhibits a pathway required for mid-G0-G1 traverse. nih.gov

In GL15 glioblastoma cells, this compound was found to induce an S phase arrest via JAK2 inhibition. nih.govnih.gov This S phase arrest is considered an unusual cellular response compared to the more commonly observed G1 arrest induced by this compound in other systems. nih.gov

In LS174T and NCI-H292 cells, this compound caused cell cycle arrest at the G0/G1 or S phases. fishersci.ca These results indicate that this compound arrests the cell cycle but does not necessarily kill the cells, as treated cells could proliferate again upon removal of the compound. fishersci.ca The cell cycle arrest observed in colon and lung cancer cells might be induced by the inhibition of cyclin-dependent kinases by this compound. fishersci.ca

Modulation of Cell Migration and Invasion in Disease Models

Beyond its effects on proliferation and apoptosis, this compound has been shown to modulate cell migration and invasion, processes critical for metastasis in cancer and tissue remodeling in other diseases.

This compound can suppress the migration and invasion of cancer cells. In lung cancer cells, this compound was shown to suppress TGF-β-induced migration and invasion. Current time information in PF.cenmed.com It also inhibited cellular migration and invasion in A549 lung carcinoma and A375 melanoma cell lines. Current time information in PF. This inhibition was associated with the disruption of actin organization and suppression of matrix metalloproteinase 2 (MMP2) activity. Current time information in PF.

In human breast cancer cells, this compound administration reduced levels of activated STAT3, resulting in the suppression of invasion and metastasis. nih.gov

Furthermore, in pancreatic cancer cells, this compound attenuated norepinephrine (B1679862) (NE)-induced migration and invasion. cenmed.comnih.gov This effect was mediated through the inhibition of STAT3 activity, which led to the downregulation of matrix metalloproteinase 9 (MMP9) and MMP2 expression. cenmed.com

Here is a summary of this compound's effect on cell migration and invasion:

Cell Type / ModelDisease ContextEffect on Migration and InvasionAssociated MechanismsCitations
Lung cancer cellsCancerSuppressedInhibition of TGF-β-induced effects Current time information in PF.cenmed.com
A549 lung carcinomaCancerInhibitedDisruption of actin, suppression of MMP2 activity Current time information in PF.
A375 melanomaCancerInhibitedDisruption of actin, suppression of MMP2 activity Current time information in PF.
Human breast cancer cellsCancerSuppressionReduced activated STAT3 levels nih.gov
Pancreatic cancer cellsCancerAttenuatedInhibition of STAT3, downregulation of MMP9 and MMP2 cenmed.comnih.gov

Immunomodulatory Effects in Preclinical Systems

This compound has demonstrated significant immunomodulatory effects in various preclinical systems, primarily by interfering with cytokine signaling pathways critical for immune cell function.

Suppression of Cytokine-Induced T-Cell Proliferation and Response

A key immunomodulatory effect of this compound is its potent suppression of cytokine-induced T-cell proliferation and responses. This compound effectively inhibits IL-2-induced T-cell proliferation in IL-2-dependent T-cell lines such as D10 and CTLL-2, as well as in human T cells. nih.govwikipedia.orgresearchgate.netcenmed.comepa.gov This inhibition occurs in a dose-dependent manner. wikipedia.orgepa.govwikipedia.org

The mechanism involves the blockade of JAK3 activation and the phosphorylation of its downstream substrates, STATs, including STAT5a and STAT5b. nih.govwikipedia.orgcenmed.com this compound also inhibits IL-2-modulated phosphorylation of STAT5a and STAT5b with IC50 values of 50 µM - 70 µM. nih.gov Furthermore, it reduces IL-2-induced DNA binding by STAT5a/5b, STAT1, and STAT3. nih.gov

This compound also inhibits cytokine-induced activation of JAK2 in eosinophils. nih.gov It suppresses the activation of STAT3 in mycosis fungoides-derived T cells and leukemic Sézary cells. nih.govciteab.com

Beyond IL-2, this compound has been shown to block IL-12 mediated T-cell proliferation and decrease IFN-γ production induced by IL-12. fishersci.ca It also prevented tetanus toxoid antigen-specific T cell proliferation and expansion. cenmed.com These findings highlight this compound's ability to interfere with multiple cytokine signaling pathways that drive T-cell activation and proliferation, suggesting its potential in modulating immune responses in various disease contexts. nih.govwikipedia.orgcenmed.comwikipedia.orgfishersci.cawikipedia.org

Here is a summary of this compound's effect on cytokine-induced T-cell proliferation and response:

Cell Type / StimulusEffect on Proliferation/ResponseAssociated MechanismsCitations
IL-2-dependent T-cell lines (D10, CTLL-2)Potently suppressed proliferationBlockade of JAK3 activation, inhibition of STAT phosphorylation nih.govwikipedia.orgepa.govwikipedia.org
Human T cells (IL-2 induced)Inhibited proliferative growthInhibition of JAK3, STAT5a/b phosphorylation and DNA binding nih.govcenmed.com
Eosinophils (Cytokine-induced)Inhibited JAK2 activation nih.gov
Mycosis fungoides-derived T cellsSuppressed STAT3 activation nih.gov
Leukemic Sézary cellsSuppressed STAT3 activation citeab.com
T cells (IL-12 mediated)Blocked proliferation, decreased IFN-γ productionInhibition of STAT3 phosphorylation fishersci.ca
Antigen-activated human T cells (Tetanus toxoid)Prevented proliferation and expansionInhibition of JAK3/STAT5a/b signaling cenmed.com

Inhibition of Antigen-Specific Th1 Cell Differentiation in Vivo

Research indicates that this compound possesses immunomodulating properties, including the inhibition of antigen-specific Th1 cell differentiation in vivo. This compound has been noted to block IL-12 mediated T-cell proliferation and decrease IFN-γ production mediated by IL-12. nih.govplos.org This suggests that this compound can interfere with signaling pathways crucial for Th1 cell development and function. Studies in experimental autoimmune encephalomyelitis (EAE) models, which are used to study multiple sclerosis, have shown that AG490 can decrease T-helper 17 (Th17) cell differentiation by inactivating STAT3. nih.gov While the primary focus here is Th1 differentiation, the shared JAK-STAT pathway involvement is relevant. AG490 blocks the activation of the JAK and STAT family of molecules, which play a critical role in mediating inflammatory immune responses. plos.org

Influence on Macrophage Activation and Cytokine Production

This compound has been shown to influence macrophage activation and their production of cytokines. As a JAK2 kinase inhibitor, this compound targets the cytokine-dependent STAT signaling pathway in macrophages. nih.gov Inhibition of the JAK/STAT pathway in macrophages by this compound can diminish IFN-γ-induced nitric oxide synthase expression and nitric oxide secretion. nih.govnih.govaai.org Furthermore, it can inhibit TNF-α production triggered by high mobility group box 1 protein (HMGB1). nih.gov Studies have demonstrated that this compound can reduce the release of various chemokines, including MIP1α, MIP1β, MIG, and IP10, by activated macrophages. bmj.com It has also been observed to reduce the production of IL-6, IL-15, and IL-1RA by activated macrophages. bmj.com

Table 1: Influence of this compound on Macrophage Cytokine and Chemokine Production

MediatorEffect of this compoundReference
Nitric Oxide (NO)Diminished production nih.govnih.govaai.org
TNF-αInhibited production (HMGB1-induced) nih.gov
MIP1αReduced release bmj.com
MIP1βReduced release bmj.com
MIGReduced release bmj.com
IP10Reduced release bmj.com
IL-6Reduced production bmj.com
IL-15Reduced production bmj.com
IL-1RAReduced production bmj.com
IL-10Enhanced levels nih.gov

Conversely, this compound has been found to enhance IL-10 levels and the numbers of IL-10 producing peritoneal cells in certain models. nih.gov

Neurobiological Activities in Preclinical Models of Ischemic Injury

This compound has demonstrated neurobiological activities in preclinical models of ischemic injury, particularly in the context of cerebral ischemia/reperfusion injury.

Attenuation of Neural Apoptosis and Protection Against Ischemia/Reperfusion Injury

This compound has shown protective effects against cerebral ischemia/reperfusion injury by inhibiting the JAK2/3 signaling pathway. nih.govnih.gov It exhibits antiapoptotic activity, which is dependent on its regulation of the JAK-STAT pathway. nih.govnih.gov In models of cerebral ischemia/reperfusion injury, AG490 injection could attenuate the lesions and reduce the apoptosis rate in cultured neurons upon apoptosis induction. nih.govnih.gov It has been reported that AG490 blocks post-ischemic JAK2 and STAT3 phosphorylation, significantly decreasing cerebral infarction, cell apoptosis, and neurological dysfunction in models of cerebral ischemia. windows.net AG490 confers protection against neural apoptosis during cerebral ischemia/reperfusion injury. nih.gov

Enhancement of Neurotrophin Expression (e.g., BNDF, NT3, TrkB)

In addition to its antiapoptotic effects, this compound has been observed to have neuroprotective effects by modulating neurotrophin expression. Administration of AG490 could enhance the expression of neurotrophins, including Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT3), and the neurotrophin receptor TrkB. nih.govnih.gov Studies in cerebral ischemia/reperfusion injury models showed that AG490 increased BDNF levels in serum and brain tissue. nih.gov Higher expression of BDNF, NT3, and TrkB was found in the brain tissue in vivo after AG490 intervention. nih.gov This suggests that AG490 acts as a pluripotent drug for neuroprotection, in addition to its antiapoptotic activity. nih.gov TrkB is a key neurotrophic factor receptor modulated by AG490 in the central nervous system, serving as a signaling receptor for increased neurotrophins like BDNF and NT-3. nih.gov

Table 2: Effect of this compound on Neurotrophin and Receptor Expression in Brain Tissue (Preclinical Ischemia Model)

MoleculeEffect of this compoundReference
BDNF (mRNA/protein)Increased expression/levels nih.govnih.gov
NT3 (mRNA)Increased expression nih.govnih.gov
TrkB (mRNA)Increased expression nih.govnih.gov

Impact on Metabolic Homeostasis in Animal Models

This compound has also been investigated for its impact on metabolic homeostasis, particularly in animal models of diabetes.

Regulation of Blood Glucose Levels in Diabetes Models

Studies have demonstrated that AG490 can reduce blood glucose levels in animal models of diabetes. In non-obese diabetic (NOD) mice, a model for type 1 diabetes, administration of AG490 prevented and reversed the development of autoimmune diabetes. nih.govplos.orgnih.gov AG490 treatment significantly lowered mean blood glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic mice compared to control groups. nih.gov This suggests that AG490 is an effective agent in reversing the onset of diabetes in these models. nih.gov The mechanism may involve the JAK-STAT signaling pathway, which could have additional roles in the pathogenesis of diabetes and glucose metabolism. nih.gov Furthermore, AG490 has shown beneficial effects against poststroke hyperglycemia and impaired glucose tolerance in stroke rat models, alleviating increased circulation levels of CRP and free fatty acids. nih.gov

Table 3: Effect of this compound on Blood Glucose in Diabetes Models

ModelEffect of this compound on Blood GlucoseReference
NOD mice (Type 1 Diabetes)Prevents and reverses diabetes, reduces blood glucose nih.govplos.orgnih.gov
STZ-induced diabetic miceSignificantly lowers mean blood glucose nih.gov
Stroke rat model (with poststroke hyperglycemia)Alleviates hyperglycemia and impaired glucose tolerance nih.gov

The data suggests that blocking Jak-Stat signaling with AG490 reduces blood glucose levels and modulates the expression of transcription factors associated with diabetes, supporting its potential as a therapy for this disease. nih.gov

Modulation of Adipokine and Transcription Factor Expression Associated with Metabolism

Preclinical research has investigated the impact of this compound on adipokines and transcription factors relevant to metabolism, particularly in the context of insulin (B600854) sensitivity and diabetes nih.govnih.govresearchgate.net. Studies using non-obese diabetic (NOD) mice, an animal model of diabetes, demonstrated that treatment with this compound significantly reduced blood glucose levels in young, non-diabetic animals nih.govnih.gov.

In vitro studies using human adipocytes have provided further insight into the mechanisms involved. Treatment of adipocytes with rosiglitazone (B1679542), an insulin sensitizer, led to a significant increase in the expression of adiponectin, an anti-diabetic adipokine. nih.govnih.gov. Importantly, the combination of rosiglitazone and this compound further enhanced this effect nih.govnih.gov. This combined treatment was specifically linked to a significant upregulation of C/EBP (CCAAT/enhancer-binding protein) nih.govnih.gov.

Mechanistic investigations suggest that regulatory regions of key metabolic genes, including PPARγ, ADIPOQ (encoding adiponectin), and C/EBP, contain DNA binding sequences for STAT5 nih.govnih.gov. Gel shift experiments performed in vitro have supported this observation nih.govnih.gov. These findings suggest that this compound, by potentially blocking JAK-STAT signaling, can modulate the expression of transcription factors associated with diabetes and contribute to reduced blood glucose levels nih.govnih.gov.

Modulation of Renal Water Reabsorption Mechanisms

This compound has been shown to influence renal water reabsorption mechanisms, a process primarily regulated by the hormone vasopressin and the water channel aquaporin 2 (AQP2) in the kidney collecting ducts frontiersin.orgresearcher.lifephysiology.org. A reduction or loss of AQP2 in the plasma membrane of kidney principal cells can lead to excessive urine production, a condition known as diabetes insipidus nih.govnih.gov.

Stimulation of Aquaporin 2 (AQP2) Membrane Expression and Urine Concentration in Animal Models

High-throughput chemical screening assays have identified this compound as a compound that can enhance vasopressin-independent AQP2 membrane expression nih.govnih.gov. In vitro studies using AQP2-expressing renal epithelial cell lines, such as LLC-PK1 and MDCK cells, demonstrated that this compound increased AQP2 membrane accumulation nih.govnih.gov. This effect was also observed in principal cells within rat kidney slices treated with this compound nih.govnih.gov.

Further preclinical investigations in animal models have confirmed these findings. In vasopressin-deficient Brattleboro rats, a model for central diabetes insipidus, a single injection of this compound significantly decreased urine volume and increased urine osmolality within the first 2-4 hours nih.govnih.gov. This indicates an improved urine concentrating capacity in these animals following this compound administration frontiersin.orgnih.govnih.govresearchgate.net. While the effect was significant, it was noted that these changes did not persist beyond 6-8 hours in this acute setting nih.govphysiology.org.

The ability of this compound to stimulate AQP2 membrane expression and enhance urine concentration in animal models suggests a potential mechanism for modulating renal water balance, particularly in conditions where vasopressin signaling is impaired nih.govnih.govphysiology.org.

Myoblast Function and Regeneration in Preclinical Models

Preclinical studies have also explored the effects of this compound on myoblast function and muscle regeneration nih.gov. Myoblasts are precursor cells that play a crucial role in muscle development and repair mdpi.comfrontiersin.org. Cell transplantation approaches using myoblasts are being investigated for the treatment of muscular diseases nih.govmdpi.com. However, a limitation of this approach is the significant death of transplanted cells nih.gov.

Research suggests that this compound, as a JAK2 inhibitor, may influence myoblast differentiation and survival nih.gov. Studies have shown that this compound can inhibit myoblast fusion, a process necessary for the formation of mature muscle fibers nih.gov. This inhibition of differentiation is hypothesized to allow myoblasts to proliferate further before fusing nih.gov.

Furthermore, this compound has been found to protect myoblasts from apoptosis (programmed cell death) in vitro nih.gov. This protective effect was observed in myoblasts exposed to hydrogen peroxide or prevented from attaching to their substrate nih.gov.

Experimental Approaches and Methodologies Utilized in Ag 490 Research

In Vitro Cellular Research Methodologies

In vitro cellular research methodologies provide controlled environments to study the direct effects of AG-490 on different cell types.

Cell Viability and Proliferation Assays (e.g., CCK-8, [3H]thymidine incorporation)

Cell viability and proliferation assays are fundamental methods used to determine the impact of this compound on the number of living cells and their ability to divide. The Cell Counting Kit-8 (CCK-8) assay is a common colorimetric method used to assess cell viability and proliferation. nih.govapexbt.com. This assay measures the activity of dehydrogenases in living cells, which convert a WST-8 reagent into a colored formazan (B1609692) product, quantifiable by absorbance nih.govnih.gov. Studies have utilized the CCK-8 assay to demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including human keloid fibroblasts (HKFs), human normal fibroblasts (HNFs), human scar fibroblasts (HSFs), prostate cancer cells (PC3 and DU145), and nasopharyngeal carcinoma cells (C666-1) in a dose- and time-dependent manner spandidos-publications.comnih.govwho.intnih.govnih.govpifukezazhi.com. For instance, this compound inhibited the proliferation of HKFs and HNFs in a time- and concentration-dependent manner spandidos-publications.comnih.gov. In MDA-MB-231 breast cancer cells, this compound suppressed proliferation in a dose-dependent manner, with an IC50 value of 28.327 µM nih.gov.

[3H]thymidine incorporation is another assay used to measure cell proliferation by quantifying the amount of radioactive thymidine (B127349) incorporated into newly synthesized DNA during cell division. This compound has been shown to abolish IL-2-inducible [3H]thymidine incorporation in a dose-dependent manner in T-cell lines, displaying an IC50 of 25 µM stemcell.commolnova.cn. It also inhibited fetal calf serum-induced proliferation of human foreskin fibroblasts assessed by [3H]thymidine incorporation medchemexpress.cnmedchemexpress.com.

Here is a table summarizing some findings from cell viability and proliferation assays:

Cell Line/TypeAssay MethodObserved Effect of this compoundKey FindingsCitations
HKFs, HNFs, HSFsCCK-8Inhibited proliferation (dose- and time-dependent)Greater inhibition in HKFs compared to HSFs at the same concentration. pifukezazhi.com spandidos-publications.comnih.govpifukezazhi.com
PC3, DU145 (Prostate Cancer)CCK-8Inhibited proliferationThis compound treatment reduced cell viability. nih.gov nih.govresearchgate.net
MDA-MB-231 (Breast Cancer)CCK-8, Trypan BlueSuppressed proliferation and induced cell death (dose-dependent)IC50 of 28.327 µM in MDA-MB-231 cells. nih.gov nih.govnih.gov
C666-1 (Nasopharyngeal Carcinoma)MTTEffectively inhibited proliferation (time- and concentration-dependent)Inhibitory effect increased with time and concentration. who.int who.int
T-cell lines[3H]thymidine incorporationAbolished IL-2-inducible incorporation (dose-dependent)IC50 of 25 µM. molnova.cn stemcell.commolnova.cnmedchemexpress.com
Human foreskin fibroblasts[3H]thymidine incorporationInhibited fetal calf serum-induced proliferationIC50 of 5584 nM. medchemexpress.cnmedchemexpress.com medchemexpress.cnmedchemexpress.com
RAW264.7 (Osteoclast precursor)Not specified (Proliferation)Suppressed cell proliferationDelayed G1 to S cell cycle transition. nih.gov nih.gov

Apoptosis Detection Assays (e.g., TUNEL Staining, Flow Cytometry)

Apoptosis detection assays are used to identify and quantify programmed cell death induced by this compound. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is a technique that detects DNA fragmentation, a hallmark of apoptosis, in tissue sections or cells nih.govscielo.brscispace.com. Flow cytometry, often using Annexin V and Propidium Iodide (PI) co-staining, allows for the quantitative analysis of apoptotic cell populations based on changes in membrane integrity and phosphatidylserine (B164497) externalization jci.orgspandidos-publications.comnih.govresearchgate.netscielo.brresearchgate.net.

Studies have shown that this compound can induce apoptosis in various cell types. In leukemic large granular lymphocytes (LGL), this compound treatment induced apoptosis jci.org. Flow cytometry analysis using Annexin V and 7-AAD or PI has been employed to measure the apoptotic rates in cells treated with this compound jci.orgspandidos-publications.comnih.govresearchgate.netscielo.brresearchgate.net. For example, this compound treatment significantly increased apoptotic cells in PC3 and DU145 prostate cancer cells nih.gov. In HKFs, this compound treatment increased the apoptosis rate in a concentration-dependent manner, as detected by Annexin V/PI double staining and flow cytometry spandidos-publications.com. TUNEL staining has also been used to demonstrate the antiapoptotic activity of this compound, such as in models of cerebral ischemia/reperfusion injury nih.govscielo.brscispace.comnih.gov.

Here is a table summarizing some findings from apoptosis detection assays:

Cell Line/TypeAssay Method(s)Observed Effect of this compoundKey FindingsCitations
Leukemic LGLFlow Cytometry (Annexin V/7-AAD)Induced apoptosisApoptosis was statistically significant. jci.org jci.org
PC3, DU145 (Prostate Cancer)Flow CytometryIncreased apoptotic cellsSignificant increase compared to control groups. nih.govresearchgate.net nih.govresearchgate.net
HKFsFlow Cytometry (Annexin V/PI)Increased apoptosis rate (concentration-dependent)Proportion of total apoptotic cells increased with this compound concentration. spandidos-publications.com spandidos-publications.com
Cultured neurons (CIRI model)Flow Cytometry, TUNEL stainingReduced apoptosis rateConsistent with in vivo antiapoptotic activity. nih.govnih.gov nih.govnih.gov
HMVECs (Human microvascular endothelial cells)Flow Cytometry (Annexin V/PI), TUNEL stainingReduced apoptosis induced by thrombinThis compound protected against thrombin-induced apoptosis. scielo.brscielo.br scielo.brscielo.br
Nasopharyngeal Carcinoma cellsFlow CytometryInduced apoptosisApoptosis rate increased with treatment duration. who.int who.int
MDA-MB-231 (Breast Cancer)Trypan Blue exclusionInduced cell death (dose-dependent)Consistent with growth inhibition. nih.gov nih.gov

Cell Migration and Invasion Assays (e.g., Transwell, Wound Healing)

Cell migration and invasion assays are used to assess the ability of cells to move and penetrate through barriers, processes crucial for metastasis in cancer. Transwell assays utilize chambers with porous membranes, sometimes coated with extracellular matrix (e.g., Matrigel) for invasion assays, through which cells migrate or invade in response to chemoattractants nih.govmedsci.orgscite.airesearchgate.net. Wound healing assays (also known as scratch assays) involve creating a gap in a cell monolayer and observing the rate at which cells migrate to close the gap researchgate.netresearchgate.net.

This compound has been investigated for its effects on cell migration and invasion in various cancer types. In human pancreatic cancer cells, this compound markedly reduced invasion at concentrations of 10 and 20 µM in Transwell assays nih.gov. Specifically, 10 µM this compound inhibited invasion by 35% in SW1990 cells nih.gov. This compound also inhibited the migration and invasion of prostate cancer cells (PC3 and DU145) in Transwell assays nih.govresearchgate.net. The number of invasive cells in the this compound treated group was reduced compared to control cells nih.gov. In thyroid cancer cells, this compound enhanced the anti-migratory and anti-invasive effects of oridonin, confirmed by Transwell migration and Matrigel invasion assays medsci.org. Wound healing assays have shown that this compound can abolish the promoting effects of TGF-β1 on cell motility in HepG2 cells researchgate.net.

Here is a table summarizing some findings from cell migration and invasion assays:

Cell Line/TypeAssay Method(s)Observed Effect of this compoundKey FindingsCitations
SW1990 (Pancreatic Cancer)Invasion assay (Transwell)Markedly reduced invasion10 µM this compound inhibited invasion by 35%. nih.gov nih.gov
PC3, DU145 (Prostate Cancer)Transwell assay (Migration & Invasion)Reduced migration and invasionNumber of invasive cells decreased significantly. nih.govresearchgate.net nih.govresearchgate.net
Thyroid cancer cells (TPC-1, BCPAP)Transwell migration, Matrigel invasionEnhanced anti-migratory and anti-invasive effects (with oridonin)Confirmed anti-metastatic characteristic. medsci.org medsci.org
HepG2 cellsWound healing assay, Migration/Invasion assaysAbolished TGF-β1-induced cell motility, inhibited migration/invasionInhibited TGFβ1 to promote migration and invasion. researchgate.net researchgate.net
A549 and H1650 cellsTranswell assays (Migration & Invasion)Abrogated TGF-β-induced migration and invasionCells treated with 50 µM AG490 showed reduced migration and invasion. researchgate.net researchgate.net

Protein Expression and Phosphorylation Analysis (e.g., Western Blot)

Western blot analysis is a widely used technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, in cell lysates. This method is essential for investigating the molecular targets of this compound and the downstream signaling pathways it affects.

Numerous studies have employed Western blot to analyze the impact of this compound on protein expression and phosphorylation, particularly within the JAK/STAT pathway. This compound, as a JAK2 inhibitor, has been shown to reduce the phosphorylation level of JAK2. nih.govnih.gov. It also downregulates the phosphorylated activation of JAK3 and their downstream STAT3 nih.govnih.gov. Western blot analysis has confirmed that this compound reduces the expression of phosphorylated STAT3 (p-STAT3) in various cell lines, including human keloid fibroblasts, prostate cancer cells, and nasopharyngeal carcinoma cells spandidos-publications.comwho.intnih.govnih.govpifukezazhi.comresearchgate.net. In leukemic LGL, this compound treatment significantly reduced the levels of the anti-apoptotic protein Mcl-1 jci.orgjci.org. Western blotting has also been used to examine the expression of proteins related to migration, invasion, and apoptosis, such as MMP-2, Ki-67, and Bcl-2, in response to this compound treatment nih.govresearchgate.net.

Here is a table summarizing some findings from protein expression and phosphorylation analysis by Western Blot:

Cell Line/TypeProteins AnalyzedObserved Effect of this compoundKey FindingsCitations
Cultured neurons (CIRI model)p-JAK2, p-JAK3, p-STAT3Reduced phosphorylation levelsConsistent with antiapoptotic activity. nih.govnih.gov nih.govnih.gov
HKFs, HNFs, HSFsp-STAT3, STAT3, CTGFReduced expression of p-STAT3 and CTGFAG490 inhibited TGF-β-induced increases in p-STAT3 and CTGF. spandidos-publications.comnih.gov spandidos-publications.comnih.gov
PC3, DU145 (Prostate Cancer)STAT3, MMP-2, Ki-67, Bcl-2, PDCD4, TIMP-3, PTENInhibited expression of STAT3, MMP-2, Ki-67, Bcl-2; Upregulated PDCD4, TIMP-3, PTENEffects linked to inhibition of prostate cancer growth. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
Leukemic LGLMcl-1, Bcl-2, Bcl-xL, STAT3Significantly reduced Mcl-1; No effect on Bcl-2 or Bcl-xL; Suppressed p-STAT3 immunoreactivityMcl-1 reduction was associated with induced apoptosis. jci.orgjci.org Suppressed p-STAT3 immunoreactivity. researchgate.net jci.orgjci.orgresearchgate.net
Thyroid cancer cells (TPC-1, BCPAP)p-JAK2, p-STAT3, E-Ca, N-CaDownregulated p-JAK2, p-STAT3; Affected EMT markersEnhanced anti-migratory and anti-invasive effects. medsci.org medsci.org
C666-1 (Nasopharyngeal Carcinoma)STAT3, p-STAT3Inhibited expression of STAT3 and p-STAT3Linked to inhibition of proliferation and promotion of apoptosis. who.int who.int
MDA-MB-231 (Breast Cancer)SARI, phospho-STAT3, total STAT3Upregulated SARI; Reduced phospho-STAT3Upregulation of SARI linked to growth suppression. nih.govnih.gov nih.govnih.gov
RAW264.7 (Osteoclast precursor)NFATc1, c-Fos, Akt, ERK1/2, p-STAT3 (Ser727)Suppressed NFATc1; Partly inhibited p-STAT3 (Ser727); No effect on c-Fos, Akt, ERK1/2Inhibition of osteoclastogenesis linked to NFATc1 and STAT3. nih.gov nih.gov
HepG2 cellsEMT markers (via RT-qPCR and Western Blot)Inhibited TGFβ1-induced EMT-related protein expressionAbolished TGFβ1's effects on migration and invasion. researchgate.net researchgate.net
Urinary bladder cancer cellsp-STAT3, VEGF, VEGF-R2, HIF-1α, p-JAK2, JAK2Decreased p-STAT3, VEGF, VEGF-R2, HIF-1α; Affected p-JAK2Effects observed with combination treatment (AG490 + MSM). researchgate.net Reduced p-STAT3 level. researchgate.net researchgate.net
Explanted lower incisorsp-STAT3, STAT3Suppressed p-STAT3 immunoreactivity; No effect on STAT3Confirmed inhibition of Stat3 phosphorylation. researchgate.net researchgate.net

Gene Expression Analysis (e.g., RT-PCR)

Gene expression analysis, often performed using Reverse Transcription Polymerase Chain Reaction (RT-PCR) or quantitative PCR (RT-qPCR), is used to measure the mRNA levels of specific genes. This technique helps to understand how this compound affects gene transcription.

RT-PCR has been utilized in this compound research to examine changes in the expression of genes involved in various cellular processes and signaling pathways. Studies have used RT-PCR to investigate the effects of this compound on the expression of genes like STAT3 and cyclin D1 in HKFs, showing a decrease with increasing this compound concentrations pifukezazhi.com. In models of cerebral ischemia/reperfusion injury, RT-PCR was employed to examine the effects of this compound nih.govnih.gov. RT-qPCR has been used to analyze the expression of EMT markers in HepG2 cells treated with this compound researchgate.net. In explanted lower incisors, RT-qPCR analysis showed that this compound treatment resulted in the marked downregulation of Lgr5 expression and upregulation of Sox2 expression researchgate.net. This compound treatment also led to the downregulation of Amelogenin and Enamelin expression researchgate.net. In MDA-MB-231 cells, real-time PCR was used to detect the mRNA level of SARI, showing significant upregulation by this compound nih.govnih.gov.

Here is a table summarizing some findings from gene expression analysis:

Cell Line/TypeGenes AnalyzedObserved Effect of this compoundKey FindingsCitations
HKFsSTAT3, cyclin D1Gradually decreased mRNA levels with increasing concentrationLinked to inhibition of proliferation and cell cycle arrest. pifukezazhi.com pifukezazhi.com
Cultured neurons (CIRI model)Not specifiedExamined effects of AG490Part of a comprehensive analysis including Western blot and TUNEL staining. nih.govnih.gov nih.govnih.gov
HepG2 cellsEMT markersAffected expression of EMT-related genesAnalyzed alongside Western blot for protein levels. researchgate.net researchgate.net
Explanted lower incisorsLgr5, Sox2, Amelogenin, EnamelinDownregulated Lgr5, Amelogenin, Enamelin; Upregulated Sox2Suggested involvement of Stat3 activation in gene expression. researchgate.net researchgate.net
MDA-MB-231 (Breast Cancer)SARISignificantly up-regulated mRNA levelLinked to AG490-induced growth suppression. nih.govnih.gov nih.govnih.gov
LNCaP (Prostate Cancer)VEGFA, VEGFC, VEGFR2, STAT3, MMP-2, MCL-1, CASP3, CASP8, CASP9Altered gene expression profiles (with IL-6 and/or S3I-201)Results consistent with apoptosis and cell proliferation inhibition. spandidos-publications.comnih.gov spandidos-publications.comnih.gov

Transcription Factor Activity Assays (e.g., Electrophoretic Mobility Shift Assay (EMSA), Luciferase Reporter Assays)

Transcription factor activity assays are used to measure the binding of transcription factors to their DNA recognition sites or to assess their ability to activate gene expression. Electrophoretic Mobility Shift Assay (EMSA) is a technique used to detect protein-DNA interactions, such as the binding of a transcription factor to a specific DNA sequence nih.gov. Luciferase reporter assays involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter region containing transcription factor binding sites. The activity of the transcription factor is then inferred by measuring the luminescence produced by the reporter protein jci.orgnih.govnih.govresearchgate.netnih.govjci.orgnih.govresearchgate.net.

This compound, known to inhibit the JAK/STAT pathway, has been studied for its effects on STAT transcription factor activity. EMSA has been used to examine the effects of this compound on STAT3 DNA-binding activity. In human pancreatic cancer cells, this compound reduced STAT3 DNA-binding activity nih.gov. In leukemic LGL, this compound treatment led to a corresponding decrease in STAT-DNA binding activity jci.org. EMSA has also shown that this compound can reduce Mcl-1-SIE-DNA–binding activity jci.orgjci.org.

Luciferase reporter assays have been employed to assess the transcriptional activity regulated by STAT3 and other factors influenced by this compound. Studies have used luciferase reporter assays to demonstrate that v-src overexpression induced STAT3-dependent transcriptional activity from the mcl-1 promoter, which could be affected by this compound treatment jci.orgjci.org. Luciferase reporter assays have also been used to show that miR-503-5p could bind to the mRNA of target proteins like PDCD-4, TIMP-3, and PTEN, and this compound treatment could upregulate the expression of these targets nih.govresearchgate.netnih.gov. In MDA-MB-231 cells, a luciferase reporter assay was adopted to explore the mechanism of SARI mRNA upregulation, showing that this compound dramatically enhanced the transcription activity of the SARI promoter in a STAT3-dependent manner nih.govnih.gov. Dual-luciferase reporter assays have been used to test the bioactivity of compounds like polyphyllin I on inhibiting the JAK2/STAT3 signaling pathway, often in comparison or combination with this compound researchgate.net. Luciferase reporter assays have also been used to confirm the inhibition of transcriptional activities by combination treatments involving AG490 researchgate.net.

Here is a table summarizing some findings from transcription factor activity assays:

Cell Line/TypeAssay Method(s)Transcription Factor/PromoterObserved Effect of this compoundKey FindingsCitations
SW1990 (Pancreatic Cancer)EMSASTAT3 DNA bindingReduced STAT3 DNA-binding activitySuggested JAK as a key upstream activator of STAT3. nih.gov nih.gov
Leukemic LGLEMSASTAT-DNA binding, Mcl-1-SIE-DNA bindingDecreased STAT-DNA binding activity; Reduced Mcl-1-SIE-DNA–binding activityAssociated with this compound induced apoptosis. jci.orgjci.org jci.orgjci.org
NIH3T3Luciferase reporter assaymcl-1 promoter (STAT3-dependent)Affected v-src induced transcriptional activityDemonstrated STAT3-dependent transcriptional activity from the mcl-1 promoter. jci.orgjci.org jci.orgjci.org
PC3, DU145 (Prostate Cancer)Luciferase reporter assayPDCD-4, TIMP-3, PTEN mRNAInfluenced miRNA-target binding and subsequent protein expressionThis compound treatment led to upregulation of target proteins. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
MDA-MB-231 (Breast Cancer)Luciferase reporter assaySARI promoterDramatically enhanced transcription activity (STAT3-dependent)Identified STAT3 binding site in the SARI promoter as crucial for AG490's effect. nih.govnih.gov nih.govnih.gov
Urinary bladder cancer cellsLuciferase reporter assaysNot specified (Transcriptional activities)Confirmed inhibition of transcriptional activities (with MSM)Part of evaluating combination treatment effects. researchgate.net researchgate.net
Various (e.g., GC cells)Dual-luciferase reporter assayJAK2/STAT3 signaling pathwayTested bioactivity of other compounds on the pathwayUsed to compare or combine effects with AG490 on downstream targets like Bcl-2 promoter activity. researchgate.net researchgate.net

High-Throughput Screening Approaches for Modulators of Cellular Processes

High-throughput screening (HTS) is a powerful methodology used to rapidly test large libraries of compounds for their effects on specific biological targets or cellular processes. This approach is crucial in drug discovery for identifying potential therapeutic agents. HTS allows for the accelerated identification of active compounds by screening thousands to millions of samples per day. azolifesciences.comresearchgate.net This process can suggest "hits," which are compounds exhibiting a desired biological activity against specific targets. azolifesciences.com

In the context of this compound research, HTS has been utilized to identify compounds that modulate cellular processes, such as increasing aquaporin 2 (AQP2) membrane expression. A systematic approach involving HTS followed by in vitro and in vivo assays was developed to discover novel compounds enhancing vasopressin-independent AQP2 membrane expression. nih.govnih.gov An initial chemical library screening was performed using a high-throughput exocytosis fluorescence assay with LLC-PK1 cells expressing soluble secreted yellow fluorescent protein and AQP2. nih.govnih.gov This screening identified candidate exocytosis enhancers, which were then rescreened in AQP2-expressing cells to determine their ability to increase AQP2 membrane accumulation. nih.govnih.gov Effective compounds, including this compound, were subsequently tested on kidney slices in vitro. nih.govnih.gov This demonstrates how HTS can serve as a starting point for identifying compounds like this compound with specific cellular effects, which are then validated in more complex systems. nih.govnih.gov

Kinase Autophosphorylation Assays

Kinase autophosphorylation assays are biochemical methods used to assess the ability of a kinase to phosphorylate itself, which is often an indicator of kinase activation. This compound is known to inhibit the autophosphorylation of certain tyrosine kinases. sigmaaldrich.commerckmillipore.comsigmaaldrich.com This type of assay is critical for determining the inhibitory potency and selectivity of compounds like this compound against specific kinases.

This compound is a potent inhibitor of epidermal growth factor receptor (EGFR) kinase autophosphorylation with an IC₅₀ of 100 nM in cell-free assays. sigmaaldrich.commerckmillipore.comsigmaaldrich.com It also inhibits JAK2 and JAK3 autokinase activity. merckmillipore.comstemcell.com Studies have utilized kinase autophosphorylation assays to demonstrate this compound's inhibitory effects on JAK2. For instance, eosinophils were pretreated with this compound and then stimulated to assess the phosphorylation of JAK2 and Lyn kinases. nih.gov this compound at concentrations of 25 and 50 μM inhibited the tyrosine phosphorylation of JAK2, while having no effect on Lyn kinase phosphorylation at 25 μM. nih.gov At 50 μM, some inhibition of Lyn autophosphorylation was noted. nih.gov This highlights the use of these assays to determine the specificity and effective concentrations of this compound for inhibiting kinase activity.

In Vivo Animal Model Applications

In vivo animal models are essential for studying the effects of this compound in a complex biological system, providing insights into its efficacy, pharmacokinetics, and impact on disease progression.

Carcinogenesis and Tumor Xenograft Models (e.g., nude mice)

Tumor xenograft models, particularly utilizing immunodeficient mice like nude mice, are widely used to study human cancer growth and evaluate the efficacy of potential anti-cancer agents. pnas.org In these models, human cancer cells are implanted into nude mice, which lack a functional immune system, allowing the tumors to grow without rejection. pnas.org

This compound has been investigated in various tumor xenograft models using nude mice. It has been shown to inhibit tumor growth and induce apoptosis in PC3 BALB/c nude mouse xenograft models of prostate cancer. nih.gov Western blotting and immunohistochemical staining in these models showed that this compound treatment reduced the expression levels of STAT3, Ki67, Bcl-2, and MMP-2, while increasing PDCD4, TIMP-3, and PTEN expression. nih.gov

In another study using male Balb/c nude mice injected with bladder cancer cells, oral administration of a combination including this compound significantly inhibited the growth of tumor xenografts. spandidos-publications.comnih.gov This combination also demonstrated an ability to inhibit lung metastasis in nude mice, as analyzed by H&E staining of lung sections. spandidos-publications.comresearchgate.net

Furthermore, this compound treatment at 0.5 mg/day for 10 days effectively inhibited JAK2 V617F mutant-induced tumorigenesis and tumor cell invasion in nude mice. selleckchem.com Combined therapy with this compound and IL-12 also induced greater antitumor effects than either agent alone in a murine myeloma tumor model. nih.gov

These studies demonstrate the utility of nude mouse xenograft models in evaluating the anti-tumor and anti-metastatic effects of this compound and its combinations, as well as its impact on key signaling molecules in a living system.

Autoimmune Disease Models (e.g., NOD Mice for Type 1 Diabetes, Experimental Autoimmune Encephalomyelitis (EAE) models)

Animal models of autoimmune diseases are crucial for understanding disease pathogenesis and testing immunomodulatory therapies. Non-obese diabetic (NOD) mice are a widely used model for studying human type 1 diabetes (T1D), as they spontaneously develop autoimmune destruction of pancreatic beta cells. asm.orgnih.gov Experimental Autoimmune Encephalomyelitis (EAE) models, often induced in mice, serve as models for human multiple sclerosis (MS), characterized by central nervous system inflammation and demyelination. nih.govresearchgate.netall-imm.com

This compound, as a JAK-STAT signal pathway inhibitor, has been studied in these autoimmune disease models. nih.govmedchemexpress.com In NOD mice, this compound treatment has shown potential in preventing and reversing type 1 diabetes. nih.govmedchemexpress.com Studies administering this compound to young non-diabetic NOD mice significantly reduced blood glucose levels. nih.govnih.gov In recently diagnosed diabetic NOD mice, this compound treatment led to significantly lower mean blood glucose levels compared to control groups. nih.gov

In EAE model mice, this compound treatment has been shown to reduce the incidence, delay the onset, and significantly reduce the severity of the disease compared to vehicle-treated groups. nih.gov Histological analysis revealed lower levels of inflammatory cells and demyelination in the this compound group. nih.gov this compound, as a JAK2-specific tyrosine kinase inhibitor, is thought to affect the differentiation and functional maintenance of Th17 cells by inhibiting the JAK2-STAT3 signaling pathway, which is relevant in EAE pathogenesis. all-imm.com Studies have shown that this compound treatment in EAE mice led to a decrease in the number of Th17 cells and IL-17 levels in the spleen, while increasing the number of Treg cells and TGF-β levels. all-imm.com

These findings highlight the application of NOD and EAE models in evaluating this compound's immunomodulatory effects and its potential in treating autoimmune diseases by targeting the JAK-STAT pathway.

Ischemic Injury Models (e.g., Middle Cerebral Artery Occlusion (MCAO) mice)

Ischemic injury models, such as the Middle Cerebral Artery Occlusion (MCAO) model in rodents, are used to simulate stroke and study the resulting brain damage and potential neuroprotective interventions. The MCAO model is one of the most common methods in rodents to replicate human ischemic stroke, characterized by reliable and reproducible infarcts. dovepress.com

This compound has been investigated for its potential neuroprotective effects in cerebral ischemia/reperfusion injury models established by MCAO in mice. nih.govnih.gov In the brain tissue of MCAO mice, JAK2 was found to be highly expressed. nih.govnih.gov this compound, as a JAK2 inhibitor, reduced the phosphorylation level of JAK2 and downregulated the phosphorylated activation of JAK3 and their downstream STAT3. nih.govnih.gov

Studies have shown that this compound administration could attenuate lesions indicated by histology and exhibited antiapoptotic activity in cerebral ischemia/reperfusion injury mice, consistent with in vitro data. nih.govnih.gov It reduced the phosphorylation of JAK2/JAK3/STAT3 and the apoptosis rate in cultured neurons upon apoptosis induction. nih.govnih.gov Furthermore, neuroprotective effects were observed, with this compound administration potentially enhancing the expression of neurotrophins like BDNF and NT3, and the neurotrophin receptor TrkB in brain tissue. nih.govnih.gov

The JAK2/STAT3 signaling pathway has been shown to mediate neuroprotective and pro-angiogenic effects. aging-us.com When this pathway was inhibited by this compound, the neuroprotective effects observed in in vitro stroke models were reversed. aging-us.com Specifically, this compound treatment significantly reversed the neuroprotective effects of conditioned medium from neural stem cells under oxygen-glucose deprivation conditions, as determined by MTT and TUNEL assays. aging-us.com

These studies demonstrate the use of MCAO models to investigate this compound's protective effects against ischemic injury, highlighting its role in modulating the JAK-STAT pathway and influencing apoptosis and neurotrophin expression.

Renal Function Models (e.g., Brattleboro rats)

Renal function models, such as the Brattleboro rat model, are valuable for studying kidney disorders, particularly those affecting water balance. Brattleboro rats are deficient in vasopressin (AVP), leading to nephrogenic diabetes insipidus characterized by excessive urine production and decreased AQP2 expression levels. frontiersin.orgphysiology.org

This compound has been investigated in Brattleboro rats for its effects on urine concentration and AQP2 expression. Studies have shown that a single injection of this compound into VP-deficient Brattleboro rats significantly decreased urine volume and increased urine osmolality within 2–4 hours. nih.govphysiology.orgnih.gov This effect was associated with a significant accumulation of AQP2 at the apical membrane in the cortex of this compound-treated rats, in contrast to the more diffuse distribution in vehicle-treated rats. nih.gov

The mechanism by which this compound influences AQP2 membrane expression in these models is of interest. While vasopressin typically regulates AQP2 translocation via the V2 receptor, leading to increased cellular cAMP and PKA activation, this compound, as an EGFR and JAK-2 inhibitor, increases the membrane expression of AQP2 through a different pathway. physiology.orgnih.gov

Studies using Sprague-Dawley rats treated with streptozotocin (B1681764) (STZ) to induce diabetes, a model relevant to kidney damage associated with diabetes, have also explored the effects of this compound on renal function. In these rats, hyperglycemia induced activation of JAK2 and STAT proteins in glomeruli. physiology.org this compound treatment reduced the phosphorylation of JAK2, STAT1, STAT3, and STAT5 in glomeruli and inhibited STZ-induced increases in urinary protein excretion. physiology.org This suggests a role for JAK-STAT proteins in early kidney damage in diabetes and highlights this compound's potential to mitigate these effects in a renal function model. physiology.org

These applications in Brattleboro and STZ-treated Sprague-Dawley rats demonstrate the use of renal function models to study this compound's impact on water reabsorption, AQP2 trafficking, and kidney damage in the context of vasopressin deficiency and diabetes.

Muscle Regeneration Models

Research has utilized this compound in experimental models to investigate its effects on muscle regeneration, particularly in the context of aging and disease caymanchem.comnih.gove-century.usmdpi.com. Studies indicate that the JAK-STAT signaling pathway plays a crucial role in regulating muscle regeneration, and its dysregulation can contribute to age-associated deficits in muscle stem cell function nih.govmdpi.com.

Inhibition of JAK-STAT signaling using this compound has been shown to stimulate muscle regeneration in models of aging skeletal muscle deterioration caymanchem.comnih.gov. Specifically, studies in mice have demonstrated that inhibiting either JAK kinase (using this compound) or STAT3 promotes symmetric satellite cell expansion and rescues muscle regeneration defects in elderly and dystrophic mice nih.gov. Satellite cells, also known as muscle stem cells (MuSCs), are crucial for adult skeletal muscle homeostasis and regeneration mdpi.com. Age-related changes and increased stress signaling can impair satellite cell regenerative function nih.govmdpi.com.

Experimental approaches in muscle regeneration research involving this compound have included both in vitro and in vivo studies. In vitro, satellite cells have been cultured with this compound to observe its effects on proliferation and differentiation e-century.us. In vivo, this compound has been administered in animal models, such as mice with aging or denervated muscle, to assess its impact on the regenerative process caymanchem.come-century.us.

Detailed research findings highlight that while interleukin-6 (IL-6) can improve myogenesis, this function is remarkably inhibited by the application of this compound, suggesting that this compound counteracts the effects of IL-6 signaling via the JAK/STAT3 pathway e-century.us. In studies examining the expression of myogenic markers such as MyoD, desmin, and Pax7, this compound treatment led to a significant down-regulation of these markers at the mRNA level compared to groups treated with IL-6 alone e-century.us. However, in one study, the expression levels in the this compound group were still higher than those in the control group, indicating a complex interplay of signaling pathways e-century.us.

Furthermore, this compound has been shown to attenuate sepsis-induced muscle atrophy in mice, suggesting a potential therapeutic role in conditions characterized by muscle wasting researchgate.net. Studies in stroke rats also indicated that this compound improved metabolic abnormalities in gastrocnemius muscles, alleviating alterations in various signaling proteins including phosphorylated JAK2 and STAT3 nih.gov.

The following table summarizes some findings related to this compound's effects in muscle regeneration models:

Model TypeConditionThis compound EffectKey FindingsSource
Aging Skeletal MuscleDeteriorationStimulates muscle regenerationPromotes symmetric satellite cell expansion, rescues regeneration defects. caymanchem.comnih.gov
Dystrophic MiceMuscle regeneration defectsRescues muscle regeneration defectsPromotes symmetric satellite cell expansion. nih.gov
In vitro Satellite CellsCultured with IL-6Inhibits IL-6 induced myogenesisDown-regulates mRNA levels of myogenic markers (MyoD, desmin, Pax7). e-century.us
Denervated Muscle (mice)Muscle atrophyInhibits IL-6 induced myogenesis (when co-injected with IL-6)Down-regulates mRNA levels of myogenic markers (MyoD, desmin, Pax7), but levels higher than control. e-century.us
Sepsis (mice)Muscle atrophyAttenuates sepsis-induced muscle atrophySuggests potential therapeutic role in muscle wasting conditions. researchgate.net
Stroke (rats)Metabolic abnormalities in muscleImproved metabolic abnormalities in gastrocnemius musclesAlleviated alterations in phosphorylated JAK2 and STAT3, among other signaling proteins. nih.gov

Integrated Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical characterization techniques have been employed to understand the mechanisms of action of this compound and its interactions with target molecules.

Biochemical studies have focused on this compound's inhibitory effects on various kinases, particularly those in the JAK/STAT and EGFR pathways nih.govapexbt.commerckmillipore.comtocris.comstemcell.com. Techniques such as in vitro kinase assays have been used to determine the half maximal inhibitory concentration (IC₅₀) of this compound against specific kinases apexbt.comstemcell.comselleckchem.com. For instance, this compound has been reported to inhibit EGFR with an IC₅₀ of 0.1 μM, and JAK2 with an IC₅₀ of approximately 10 μM apexbt.comselleckchem.com. It also inhibits ErbB2 with an IC₅₀ of 13.5 μM and JAK3 with IC₅₀ values around 11-12 μM apexbt.comstemcell.com. These studies often involve measuring the autophosphorylation activity of the kinases in the presence of varying concentrations of this compound selleckchem.com.

Western blotting is a common biochemical technique used to assess the phosphorylation status and protein expression levels of signaling molecules downstream of the kinases inhibited by this compound, such as STAT proteins (e.g., STAT3) nih.govinvivogen.comspandidos-publications.com. This technique has been used to demonstrate that this compound can reduce the expression of phosphorylated STAT3 spandidos-publications.com.

Other biochemical approaches include cell-based assays to evaluate the impact of this compound on cellular processes influenced by its target kinases, such as cell proliferation, cell cycle progression, and apoptosis selleckchem.comspandidos-publications.com. For example, cell proliferation assays like the CCK-8 assay have shown that this compound inhibits the proliferation of certain cell types in a time- and concentration-dependent manner spandidos-publications.com.

While the search results provided limited specific details on dedicated biophysical characterization studies of this compound itself in the context of muscle regeneration or its primary inhibitory mechanisms, biophysical techniques are broadly used in related research areas. For example, biophysical characterization methods are applied to study protein structure, interactions, and conformational changes biorxiv.orgmdpi.comnih.gov. Although a direct application of techniques like analytical ultracentrifugation or intrinsic fluorescence specifically for characterizing this compound's binding to its targets in muscle regeneration models was not prominently found in the search results, these methods are standard for understanding molecular interactions in biological systems nih.gov. One search result mentioned biophysical characterization in the context of ion channel currents and the effect of various inhibitors, including this compound, on these currents, although not directly related to muscle regeneration researchgate.net. This suggests that in broader cellular studies, biophysical techniques might be used to assess the functional consequences of this compound's activity on cellular membrane properties or ion transport, which could indirectly relate to muscle function.

Integrated approaches combining biochemical and biophysical methods would typically involve using biochemical assays to identify key molecular targets and signaling pathways affected by this compound, followed by biophysical techniques to characterize the nature of the interaction between this compound and its targets (e.g., binding affinity, kinetics, conformational changes) or the resulting changes in cellular biophysical properties.

The following table summarizes reported IC₅₀ values for this compound against some of its known targets:

TargetIC₅₀ (cell-free/in vitro)Source
EGFR0.1 μM apexbt.comselleckchem.com
ErbB213.5 μM apexbt.comtocris.com
JAK2~10 μM / 11 μM apexbt.comstemcell.com
JAK312 μM stemcell.com
STAT5a/b12 μM stemcell.com

Conceptualization of Therapeutic Applications of Ag 490 in Preclinical Disease Models

Potential in Preclinical Oncological Research

Preclinical studies have explored the potential of AG-490 as an anti-cancer agent across a range of hematological malignancies and solid tumors, largely due to its ability to modulate the JAK/STAT pathway, which is often constitutively activated in various cancers and plays a crucial role in cell proliferation, survival, and invasion researchgate.netnih.govamegroups.org.

Leukemia and Lymphoma Models

Research in preclinical models of leukemia and lymphoma has demonstrated that this compound can exert anti-tumor effects by inhibiting key signaling pathways.

Acute Lymphoblastic Leukemia (ALL): Leukemic cells from patients in relapse often exhibit constitutively activated JAK2 caymanchem.com. This compound, as a JAK2 inhibitor, has been shown to selectively block the growth of leukemic cells in vitro and in vivo by inducing programmed cell death, without significant deleterious effects on normal hematopoiesis caymanchem.com. At a concentration of 5 µM, this compound almost completely blocks the growth of pre-B ALL cells caymanchem.com. Studies have indicated that this compound administration suppressed the growth of acute lymphoid leukemia cell lines injected into SCID mice researchgate.net. Furthermore, this compound predominantly abrogates the growth of human B-precursor leukemic cells with 11q23 translocation or Philadelphia chromosome (Ph1), in which JAK2 is constitutively phosphorylated nih.gov. This compound markedly down-regulated the phosphorylation of JAK2 in these cell lines nih.gov.

Multiple Myeloma: The disruption of JAKs and downstream signaling pathways has been shown to inhibit multiple myeloma cell growth and survival and overcome cytokine-mediated drug resistance in preclinical studies, providing a rationale for the use of JAK inhibitors like this compound in this context stemcell.com. In vivo treatment with this compound has been shown to induce tumor cell apoptosis in a murine myeloma tumor model selleckchem.comresearchgate.net. Combined therapy with this compound and IL-12 induced greater antitumor effects than either agent alone in a murine myeloma tumor model selleckchem.com. This compound treatment at 0.5 mg/day for 10 days effectively inhibited JAK2 V617F mutant-induced tumorigenesis and tumor cell invasion in nude mice selleckchem.com.

Mycosis Fungoides (MF): In tumor cell lines derived from skin biopsy specimens of a patient with MF, a slowly migrating isoform of STAT3 (STAT3sm) was found to be constitutively activated nih.gov. This compound, a JAK kinase inhibitor, blocked the constitutive activation of STAT3sm and inhibited both spontaneous and interleukin 2-induced growth of MF tumor cells nih.gov. This compound has been shown to inhibit spontaneous as well as interleukin 2-induced growth of mycosis fungoides (MF) tumor cells with IC50 values of 75 µM and 20 µM, respectively, by blocking the constitutive activation of Stat3sm selleck.co.jp. Studies have also shown that this compound inhibited STAT3 activation and the growth of leukemic Sézary cells, a form of cutaneous T-cell lymphoma, and also down-regulated the expression of the IL-2 receptor and induced apoptosis in these cells mdpi.comtmc.edu.

Prostate Carcinoma Models

Preclinical investigations in prostate cancer models suggest that this compound can inhibit tumor growth and proliferation. This compound can inhibit the growth of prostate cancer cells in a miR-503-5p-dependent manner by targeting STAT3 nih.gov. Studies using PC3 and DU145 prostate cancer cell lines treated with this compound showed reduced proliferation and invasion, as well as decreased expression of miR-503-5p nih.gov. Luciferase reporter assays demonstrated that target proteins of miR-503-5p include PDCD4, TIMP-3, and PTEN, and their expression was significantly up-regulated after this compound treatment nih.gov. In a PC3 BALB/c nude mouse xenograft model, this compound inhibited tumor growth and induced tumor cell apoptosis nih.gov. Western blotting and immunohistochemical staining revealed that this compound treatment significantly reduced the expression levels of STAT3, Ki67, Bcl-2, and MMP-2, while increasing the expression of PDCD4, TIMP-3, and PTEN in this model nih.gov. AG490 and S3I-201 markedly suppress STAT3 activity in LNCaP cell lines nih.gov. AG490 and S3I-201 promote IL-6-induced apoptosis via CASP-dependent apoptotic pathways in prostate tumor cells nih.gov.

Bladder Carcinoma Models

In the context of bladder cancer, this compound has been explored for its potential to influence the tumor microenvironment and immune response. AG490, a JAK2/STAT3 signaling pathway inhibitor, has been shown to reverse the inhibitory effect of hyperphosphorylated STAT3 on dendritic cell (DC) differentiation nih.gov. Preclinical studies have indicated that AG490 may partly reverse the inhibitory effect of bladder cancer cells on DCs, activate immunogenicity, and induce antitumor immunity response of DCs nih.gov.

Other Solid Tumor Models

The inhibitory effects of this compound on JAK/STAT signaling have also been investigated in preclinical models of other solid tumors.

Pancreatic Cancer: Previous studies have revealed that this compound can inhibit STAT3 activity, thereby reducing the in vitro invasiveness of human pancreatic cancer cells researchgate.net. AG490 has been shown to reverse human pancreatic cancer cell conditioned medium-induced inhibition of DC differentiation nih.gov.

Cervical Carcinoma: this compound has been reported to inhibit the proliferation of cervical carcinoma cell lines stemcell.com.

Colorectal Cancer: this compound has been shown to inhibit STAT3 phosphorylation and induce translocation of beta-catenin to the cytoplasm in the colorectal cell line SW480 stemcell.com.

Glioblastoma: Glioblastoma cells have been found to be sensitive to AG490, and its effect was increased when used in combination with doxorubicin (B1662922) in preclinical studies nih.gov. This compound induces S phase arrest of GL15 glioblastoma cells via JAK2 inhibition stemcell.com.

Application in Preclinical Autoimmune and Inflammatory Disease Research

Beyond oncology, this compound's immunomodulatory properties, particularly its influence on JAK/STAT signaling, have led to its investigation in preclinical models of autoimmune and inflammatory conditions.

Type 1 Diabetes Models

AG490 has been reported to be effective in various models of autoimmune and inflammatory diseases, including type 1 diabetes nih.gov. While specific detailed research findings on this compound in type 1 diabetes models were not extensively detailed in the provided search results, the compound's known activity against JAK/STAT pathways, which are implicated in immune responses and inflammation relevant to type 1 diabetes pathogenesis, supports this area of preclinical investigation nih.govresearchgate.net.

Data Tables:

Based on the search results, here are some data points that can be presented in tables:

Cancer TypeCell Line / ModelKey FindingRelevant Citation
Acute Lymphoblastic LeukemiaPre-B ALL cellsAlmost complete growth inhibition at 5 µM by inducing programmed cell death. caymanchem.com
Acute Lymphoblastic LeukemiaHuman B-precursor leukemic cells (11q23 or Ph1)Predominantly sensitive to AG490, down-regulated JAK2 phosphorylation. nih.gov
Multiple MyelomaMurine myeloma tumor modelInduced tumor cell apoptosis. selleckchem.comresearchgate.net
Multiple MyelomaNude mice with JAK2 V617F mutant-induced tumorsInhibited tumorigenesis and tumor cell invasion at 0.5 mg/day for 10 days. selleckchem.com
Mycosis FungoidesMF-derived cell lineBlocked constitutive activation of STAT3sm, inhibited growth. nih.gov
Mycosis FungoidesMF tumor cellsInhibited spontaneous growth (IC50 75 µM), IL-2-induced growth (IC50 20 µM). selleck.co.jp
Prostate CarcinomaPC3 and DU145 cellsReduced proliferation and invasion, decreased miR-503-5p. nih.gov
Prostate CarcinomaPC3 BALB/c nude mouse xenograft modelInhibited tumor growth, induced apoptosis, altered protein expression. nih.gov
Bladder CarcinomaDCs co-cultured with bladder cancer cellsPartly reversed inhibitory effect on DCs, activated immunogenicity. nih.gov
Pancreatic CancerHuman pancreatic cancer cellsReduced in vitro invasiveness via STAT3 inhibition. researchgate.net
Cervical CarcinomaCervical carcinoma cell linesInhibited proliferation. stemcell.com
Colorectal CancerSW480 cell lineInhibited STAT3 phosphorylation, induced beta-catenin translocation. stemcell.com
GlioblastomaGlioblastoma cellsSensitive to AG490, increased effect with doxorubicin. nih.gov
GlioblastomaGL15 glioblastoma cellsInduced S phase arrest via JAK2 inhibition. stemcell.com

Detailed Research Findings:

In acute lymphoblastic leukemia, this compound's inhibition of JAK2 is linked to the induction of programmed cell death in pre-B ALL cells caymanchem.com. The sensitivity of B-precursor leukemic cells with specific chromosomal abnormalities like 11q23 translocation or Philadelphia chromosome to AG490 is associated with the constitutive phosphorylation of JAK2 in these cells nih.gov.

For multiple myeloma, preclinical studies highlight the potential of targeting JAK/STAT pathways to overcome drug resistance and inhibit cell growth stemcell.com. The combination of this compound with IL-12 demonstrated enhanced anti-tumor effects in a murine model, suggesting potential for combination therapies selleckchem.com.

In mycosis fungoides, the constitutive activation of STAT3sm is a key feature, and this compound's ability to block this activation correlates with the inhibition of tumor cell growth nih.gov. This suggests STAT3 as a critical target in MF nih.gov.

Preclinical prostate cancer research indicates that this compound's anti-tumor effects involve the STAT3/miR-503-5p axis, influencing downstream targets that regulate proliferation and apoptosis nih.gov. The in vivo results in a mouse xenograft model further support its potential as a therapeutic candidate nih.gov.

In bladder cancer, this compound's impact on the interaction between cancer cells and dendritic cells suggests a potential role in modulating the anti-tumor immune response nih.gov.

Studies in other solid tumors like pancreatic cancer, cervical carcinoma, colorectal cancer, and glioblastoma point towards the broader applicability of JAK/STAT inhibition by this compound in different cancer types, affecting processes like invasion, proliferation, and cell cycle progression stemcell.comresearchgate.netnih.gov.

The mention of this compound's effectiveness in preclinical models of type 1 diabetes suggests its potential in modulating immune and inflammatory responses relevant to this autoimmune disease nih.gov.

Keloid Pathogenesis Models

Keloids are characterized by excessive fibroblast proliferation and extracellular matrix production nih.gov. The JAK/STAT pathway, particularly STAT3, plays a significant role in keloid formation by promoting fibroblast activation and collagen deposition nih.govnih.gov. Preclinical studies have investigated this compound's effects on keloid fibroblasts.

Research indicates that this compound can inhibit the proliferation of human keloid fibroblasts in a time- and concentration-dependent manner nih.govresearchgate.net. This inhibition is associated with increased apoptosis and induction of G1 cell cycle arrest nih.govresearchgate.net. This compound has been shown to reduce STAT3 phosphorylation and downregulate the expression of cyclin D1 and connective tissue growth factor (CTGF) in keloid fibroblasts nih.govresearchgate.net.

Furthermore, this compound significantly inhibits the excessive proliferation and CTGF production stimulated by TGF-β1 in keloid fibroblasts nih.govresearchgate.net. These findings suggest that targeting the JAK/STAT3 pathway with this compound may be a promising therapeutic strategy for keloids by suppressing the abnormal behavior of keloid fibroblasts nih.govresearchgate.net.

Key findings in keloid pathogenesis models include:

Effect on Keloid FibroblastsObserved Outcome
ProliferationInhibited (time- and concentration-dependent) nih.govresearchgate.net
ApoptosisIncreased nih.govresearchgate.net
Cell CycleG1 arrest induced nih.govresearchgate.net
STAT3 PhosphorylationReduced nih.govresearchgate.net
Cyclin D1 ExpressionDownregulated nih.govresearchgate.net
CTGF ExpressionDownregulated nih.govresearchgate.net
TGF-β1-stimulated Proliferation & CTGF ProductionSignificantly inhibited nih.govresearchgate.net

Allograft Rejection and Inflammatory Pain Models

This compound's inhibitory effects on JAK kinases, particularly JAK3 and JAK2, which are involved in cytokine signaling crucial for immune responses, have led to its investigation in models of allograft rejection and inflammatory pain nih.govnih.gov.

In a rat model of acute lung allograft rejection, this compound treatment significantly suppressed rejection nih.gov. This effect was associated with a reduction in interferon-gamma production and a relative increase in IL-10 production in recipient splenocytes, suggesting a shift towards a Th2 response nih.gov. Additionally, this compound treated recipients showed a significant increase in the population of CD4+CD25+ T cells nih.gov. These results indicate that this compound may prevent acute lung allograft rejection by contributing to the development of CD4+CD25+ T cells and inducing a Th2 shift of CD4+ T cells nih.gov.

In the context of inflammatory pain, this compound has demonstrated anti-hyperalgesic effects in a rat model of inflammatory pain induced by λ-carrageenan nih.govnih.gov. This compound significantly attenuated both thermal and mechanical hyperalgesia in a dose-dependent manner nih.govnih.gov. This anti-hyperalgesic activity is suggested to be mediated through the blockade of JAK2 signaling and appears to be independent of the opioid system nih.govnih.gov.

Research findings in allograft rejection and inflammatory pain models:

ModelObserved Effect of this compoundProposed Mechanism
Acute Lung Allograft Rejection (Rat)Significant suppression of rejection nih.govReduced interferon-gamma, increased IL-10 (Th2 shift), increased CD4+CD25+ T cells nih.gov
Inflammatory Pain (Rat)Attenuated thermal and mechanical hyperalgesia nih.govnih.govBlocking JAK2 signaling, independent of opioid system nih.govnih.gov

Exploration in Preclinical Neuroprotection Research (e.g., Cerebral Ischemia/Reperfusion Injury)

This compound has been explored for its neuroprotective potential in preclinical models, particularly in the context of cerebral ischemia/reperfusion injury (CIRI). CIRI involves brain injury exacerbated by the immune response and inflammatory pathways nih.govnih.gov.

Studies in mouse and rat models of CIRI (established by middle cerebral artery occlusion - MCAO) have shown that this compound can attenuate the lesions and reduce brain infarction and edema nih.govscielo.brscielo.brnih.gov. This compound exhibited antiapoptotic activity, reducing the apoptosis rate in brain tissue and cultured neurons upon apoptosis induction nih.govnih.gov. This antiapoptotic effect is linked to its regulation of the JAK-STAT pathway, specifically reducing the phosphorylation of JAK2/JAK3/STAT3 nih.govnih.gov.

Beyond antiapoptosis, this compound has also demonstrated neuroprotective effects by enhancing the expression of neurotrophins such as brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT3), and the neurotrophin receptor TrkB in the brain tissue of MCAO mice nih.govnih.gov. Furthermore, this compound pretreatment ameliorated neurological deficits and reduced oxidative stress and inflammation in injured cortical tissues nih.govresearchgate.net. It decreased levels of inflammatory cytokines like TNF-α, IL-1β, and IL-6 and reduced NF-κB p65 phosphorylation nih.govresearchgate.net. This compound also improved endothelial barrier integrity by diminishing IL-6-induced ZO-1 decline in endothelial cells nih.govresearchgate.net.

In a mouse neonatal hypoxic-ischemic brain injury model, this compound pre- and post-treatment reduced brain infarction volume, prevented neuronal loss and reactive astrocyte activation, and improved neurobehavioral performance researchgate.net.

Summary of neuroprotective effects of this compound in preclinical models:

ModelObserved Neuroprotective Effects of this compoundAssociated Mechanisms
Cerebral Ischemia/Reperfusion Injury (Mouse/Rat)Attenuated lesions, reduced infarction/edema nih.govscielo.brscielo.brnih.govInhibition of JAK2/JAK3/STAT3 phosphorylation nih.govnih.gov, antiapoptotic activity nih.govnih.gov
Enhanced neurotrophin expression (BDNF, NT3, TrkB) nih.govnih.govNeuroprotection nih.govnih.gov
Reduced inflammation, oxidative stress nih.govresearchgate.netDecreased inflammatory cytokines (TNF-α, IL-1β, IL-6), reduced NF-κB p65 phosphorylation nih.govresearchgate.net
Improved endothelial barrier integrity nih.govresearchgate.netDiminished IL-6-induced ZO-1 decline nih.govresearchgate.net
Neonatal Hypoxic-Ischemic Brain Injury (Mouse)Reduced infarction volume, prevented neuronal loss/astrocyte activation, improved neurobehavioral performance researchgate.net(Mechanism not explicitly detailed in snippet)

Investigation in Preclinical Metabolic Disorder Research

Preclinical research has also explored the impact of this compound on metabolic disorders, particularly in the context of post-stroke metabolic abnormalities and diabetes models.

In a rat model of ischemic stroke, this compound administration lowered fasting glucose levels and improved glucose intolerance nih.govresearchgate.net. It also reduced plasma-free fatty acids and plasma C Reactive Proteins nih.govresearchgate.net. This compound improved insulin (B600854) action in the liver and skeletal muscles of these stroke rats nih.govresearchgate.net. These metabolic improvements were associated with the alleviation of alterations in signaling pathways in the liver and gastrocnemius muscles, including reduced IRS1 serine phosphorylation, JAK2 phosphorylation, STAT3 phosphorylation, and oxidative stress nih.gov.

In a study using NOD mice, a model for Type 1 Diabetes, this compound treatment initiated remission of diabetes in newly diagnosed and established diabetic mice semanticscholar.org. This effect was observed without insulin administration and resulted in sustained euglycemia semanticscholar.org. This compound also decreased hyperglycemia in chemically induced diabetic mice semanticscholar.org. These findings suggest that the JAK-STAT signaling pathway may play a role in the pathogenesis of diabetes and glucose metabolism semanticscholar.org.

Data on this compound in preclinical metabolic disorder research:

ModelObserved Metabolic Effects of this compoundAssociated Changes
Ischemic Stroke (Rat)Lowered fasting glucose, improved glucose intolerance nih.govresearchgate.netAlleviated alterations in insulin signaling pathways in liver and muscle nih.gov
Reduced plasma-free fatty acids and CRP nih.govresearchgate.net(Mechanism not explicitly detailed in snippet)
Type 1 Diabetes (NOD Mice)Initiated and sustained remission of diabetes semanticscholar.orgSuggests role of JAK-STAT pathway in diabetes pathogenesis/glucose metabolism semanticscholar.org
Chemically Induced Diabetes (Mice)Decreased hyperglycemia semanticscholar.org(Mechanism not explicitly detailed in snippet)

Role in Preclinical Tissue Regeneration Research (e.g., Muscle Regeneration)

The potential role of this compound in tissue regeneration, specifically muscle regeneration, has been investigated in preclinical settings.

Studies focusing on adult satellite cell function, which is crucial for muscle regeneration, have shown that inhibiting JAK/STAT signaling with this compound can stimulate these cells nih.gov. Treatment of single myofibers ex vivo with this compound significantly promoted symmetric satellite cell divisions nih.gov. Following treatment, a statistically significant increase in the average number of Pax7+ satellite cells per myofiber was observed in both young adult and older adult samples nih.gov.

Direct injection of this compound in vivo into regenerating tibialis anterior muscle in young adult mice improved muscle regeneration and increased satellite cell number nih.gov. Functional measurements on EDL muscle treated with this compound showed improvements in maximal force and fatigue resistance nih.gov. These findings suggest that inhibiting JAK/STAT signaling with this compound can enhance adult satellite cell function and improve skeletal muscle regeneration nih.gov.

Key findings in muscle regeneration research:

ContextObserved Effect of this compoundOutcome
Ex vivo single myofiber treatmentPromoted symmetric satellite cell divisions nih.govIncreased number of Pax7+ satellite cells/myofiber nih.gov
In vivo regenerating muscle injection (Mouse)Improved muscle regeneration nih.govIncreased satellite cell number, improved maximal force and fatigue resistance nih.gov

Significance in Preclinical Renal Pathophysiology Research (e.g., Diabetes Insipidus)

This compound has also been explored in preclinical research related to renal pathophysiology, including models of kidney injury and diabetes insipidus.

In studies involving human kidney epithelial cells, this compound inhibited the activation of the redox-sensitive JAK2/STAT1 pathway induced by monoclonal immunoglobulin light chains, which are implicated in kidney injury jci.org. This compound also inhibited the activation of intracellular caspase-1 and the increased production of IL-1β and active TGF-β in these cells caused by monoclonal light chains jci.org.

In the context of diabetes insipidus, a condition characterized by impaired water reabsorption in the kidneys, this compound has been identified as a stimulator of aquaporin 2 (AQP2) membrane expression nih.govbaderc.org. AQP2 is a water channel crucial for water reabsorption in the renal collecting ducts nih.govbaderc.org. High-throughput screening and subsequent in vitro assays in kidney cells and slices showed that this compound increased AQP2 membrane accumulation nih.gov. In vivo testing in vasopressin-deficient Brattleboro rats, a model for diabetes insipidus, demonstrated that a single injection of this compound decreased urine volume and increased urine osmolality nih.gov. These results suggest that this compound can enhance vasopressin-independent AQP2 membrane expression and improve urine concentration nih.gov.

Summary of findings in preclinical renal pathophysiology research:

Model/ContextObserved Effect of this compoundAssociated Mechanism/Outcome
Human kidney epithelial cells (induced injury)Inhibited activation of JAK2/STAT1 pathway jci.orgInhibited caspase-1 activation, reduced IL-1β and active TGF-β production jci.org
Kidney cells and slices (in vitro)Increased AQP2 membrane accumulation nih.govStimulates AQP2 membrane expression nih.gov
Vasopressin-deficient rats (Diabetes Insipidus model)Decreased urine volume, increased urine osmolality nih.govEnhanced vasopressin-independent AQP2 membrane expression, improved urine concentration nih.gov

Challenges and Future Directions in Ag 490 Academic Research

Advancing Specificity and Minimizing Off-Target Effects in Experimental Systems

A significant challenge in utilizing AG-490 in experimental systems is its reported activity against multiple tyrosine kinases. While initially recognized for its inhibitory effects on EGFR and HER2, subsequent research identified JAK2, JAK3, and STAT5 as additional targets. wikipedia.orgherbalckd.comtanlab.orgbohrium.com This multi-targeting profile can complicate the interpretation of experimental results, making it challenging to attribute observed effects solely to the inhibition of a single pathway.

Furthermore, some research suggests that this compound may not be as potent or selective for JAK2 as widely assumed in the literature. One study indicated that this compound was considered inactive in JAK2 enzyme assays at concentrations where other JAK inhibitors were potent, and it showed equipotent inhibition of both JAK2-dependent and independent cell lines. frontiersin.org This raises concerns about the specificity of this compound as a sole JAK2 inhibitor and underscores the need for careful validation and interpretation of published data generated using this compound. frontiersin.org

Future academic research needs to focus on developing strategies to enhance the specificity of this compound or to carefully delineate the contributions of its different targets to the observed biological outcomes in experimental models. This could involve utilizing more selective inhibitors alongside this compound to dissect pathway-specific effects or employing advanced techniques to monitor the activity of multiple kinases simultaneously. Experimental methods for detecting off-target effects, such as those used in CRISPR gene editing assessment, could potentially be adapted or inspire new methodologies for evaluating the specificity of small molecule inhibitors like this compound in complex biological systems. fishersci.calibretexts.org

Rational Design and Synthesis of this compound Analogues for Enhanced Preclinical Efficacy

The development of this compound analogues through rational design and synthesis presents a key future direction for enhancing preclinical efficacy and improving target specificity. By modifying the chemical structure of this compound, researchers aim to create compounds with altered binding affinities for specific kinases, potentially leading to increased potency against desired targets and reduced activity against off-targets.

While the provided search results mention this compound variants like WP1066 being used in research, highlighting the existing interest in analogues bioregistry.io, further systematic rational design and synthesis efforts are needed. This process typically involves understanding the structure-activity relationships of the parent compound and designing new molecules with predicted improved properties. Preclinical evaluation of these analogues in relevant disease models is crucial to assess their enhanced efficacy, improved pharmacokinetic profiles, and reduced potential for off-target effects compared to this compound.

Development of Combinatorial Preclinical Strategies (e.g., with MSM, IL-12)

Given the complex nature of diseases like cancer and inflammatory disorders, combinatorial strategies involving this compound and other therapeutic agents are a significant area of preclinical research. Combining this compound with agents that target complementary pathways or have synergistic effects could lead to improved therapeutic outcomes and potentially overcome mechanisms of resistance.

Preclinical studies have explored combinations of this compound with agents such as Methylsulfonylmethane (MSM) and Interleukin-12 (IL-12). Research has shown that the combination of MSM and this compound synergistically inhibits bladder tumor growth, mediated through effects on the JAK2/STAT3 pathway. Another study demonstrated that combined therapy with this compound and IL-12 resulted in greater antitumor effects than either agent alone in a murine myeloma tumor model. Notably, this combination achieved enhanced efficacy without inhibiting IL-12-mediated macrophage activation and IFN-gamma production, suggesting a favorable interaction profile.

Future research should continue to explore other rational combinations based on the known mechanisms of this compound and the pathways involved in specific diseases. This could include combining this compound with conventional chemotherapies, other targeted agents, or immunotherapies, with the goal of identifying synergistic interactions and optimizing treatment protocols in preclinical models.

Elucidation of Undiscovered Mechanistic Pathways and Cellular Targets

Although this compound's primary targets are established tyrosine kinases, research findings suggest that its biological effects may involve undiscovered mechanistic pathways and cellular targets. For instance, beyond inhibiting JAK2 and JAK3 kinases, this compound has been shown to influence the phosphorylation and DNA binding of various STAT proteins, including STAT1, STAT3, and STAT5. tanlab.org

One study revealed that this compound could reduce the protein levels of gp130, a shared receptor component for several cytokines including IL-6, by suppressing its synthesis. bioregistry.io This suggests a mechanism of action for this compound that extends beyond direct kinase inhibition and involves modulating receptor expression. Additionally, this compound has been reported to affect downstream targets like cyclin D1 and matrix metalloproteinases, which play roles in cell cycle progression and metastasis, respectively.

Further academic investigation is needed to fully elucidate these potentially undiscovered pathways and targets. Techniques such as phosphoproteomics, transcriptomics, and advanced cell imaging could help identify the complete spectrum of molecular changes induced by this compound, providing a more comprehensive understanding of its biological activities and revealing potential new therapeutic opportunities.

Expanding the Spectrum of Preclinical Disease Model Applications for this compound

This compound has demonstrated preclinical activity in a diverse range of disease models, indicating its potential applicability in various therapeutic areas. Studies have shown its effects in models of acute lymphoblastic leukemia, cervical carcinoma, colorectal cancer, and glioblastoma. wikipedia.orgherbalckd.com Beyond cancer, this compound has shown promise in models of stroke, where it improved inflammation and metabolic abnormalities, experimental autoimmune encephalomyelitis (a model for multiple sclerosis) by regulating Th17 cells and autophagy, and Parkinson's disease, where it exhibited neuroprotective effects. This compound also influences T-cell responses. wikipedia.orgtanlab.org

Q & A

What are the primary molecular targets of AG-490, and how do they influence experimental design?

This compound primarily inhibits EGFR (IC₅₀: 0.1–2 µM), JAK2/3 , and STAT3/5a/b phosphorylation . Its selectivity over other kinases (e.g., Lck, Syk, Src) allows focused study of EGFR/JAK/STAT pathways. For example:

  • In leukemia models , this compound (5–50 µM) suppresses STAT3 activation, reducing Mcl-1 expression and inducing apoptosis .
  • In diabetes studies , 1 mg/mouse (i.p.) reverses hyperglycemia in NOD mice by blocking JAK3/STAT pathways .
    Methodological Note: Validate target specificity using kinase profiling assays and include controls like DMSO-treated cells to rule out off-target effects .

What are the recommended in vitro and in vivo concentrations of this compound for EGFR/JAK2 inhibition?

Model Concentration Key Outcome Reference
HER14 cells 3.5 µM50% inhibition of EGFR-dependent proliferation
RAW264.7 cells 5–50 µMSuppression of RANKL-induced osteoclastogenesis
NOD mice 1 mg/mouse (i.p.)Reversal of type 1 diabetes via STAT5a/b inhibition
Tumor xenografts 500 µg/mouse (i.p.)80% reduction in JAK2 V617F-driven tumor growth
Critical Consideration: Higher doses (e.g., 50–100 µM) may induce cytotoxicity; perform dose-response curves and monitor viability via MTT assays .
  • (Advanced Research Questions) *

How can contradictory data on this compound’s apoptotic effects in leukemia vs. normal cells be resolved?

This compound selectively induces apoptosis in B-cell ALL and LGL leukemia (IC₅₀: 25–75 µM) by suppressing STAT3-Mcl-1 signaling but spares normal T cells . Contradictions arise due to:

  • Cell-specific STAT3 activation : Leukemic cells exhibit constitutive STAT3 phosphorylation, making them this compound-sensitive .
  • Differential JAK2 dependency : Normal hematopoietic cells rely less on JAK2/STAT3 survival pathways .
    Methodological Resolution: Use phospho-STAT3/STAT5 ELISAs and siRNA knockdowns to confirm pathway dependency in your model .

What experimental strategies optimize this compound use in studying radiation-induced tissue damage?

In feather follicle IR models , this compound (5 mg/kg, i.p. at T₀ and T₁ post-IR) rescues epithelial branching by:

  • Reducing Stat1 nuclear localization (↓70% mRNA/protein) .
  • Increasing PCNA+ proliferating cells (2.5-fold) and decreasing TUNEL+ apoptotic cells (40%) .
    Advanced Tip: Combine this compound with γ-H2AX staining to correlate DNA repair efficiency with STAT1 inhibition .

How does this compound’s dual inhibition of EGFR and JAK2 impact data interpretation in solid tumors?

In A549 lung cancer , this compound (30 µM) fails to induce cell cycle arrest but synergizes with LY-294002 (PI3Ki) to enhance etoposide sensitivity by:

  • Blocking STAT3-Akt crosstalk , reducing Bcl-xL anti-apoptotic signals .
  • Downregulating NF-κB (p-p65) and upregulating p21 .
    Experimental Design: Use phospho-kinase arrays to map EGFR/JAK2 downstream effectors (e.g., ERK, Akt, STAT3) and employ combinatorial inhibitors .

What are the limitations of this compound in studying JAK2 V617F mutations?

While this compound inhibits JAK2 V617F autophosphorylation (IC₅₀: 30 µM in vitro), its efficacy in vivo is context-dependent:

  • In BaF3 cells , 50 µM this compound overcomes imatinib resistance via Bcr-Abl-independent apoptosis .
  • In primary myeloproliferative cells , higher doses (≥75 µM) are needed due to mutation heterogeneity .
    Recommendation: Pair this compound with JAK2-specific inhibitors (e.g., ruxolitinib) to isolate mutation-driven phenotypes .

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